Product packaging for Suprafenacine(Cat. No.:)

Suprafenacine

Cat. No.: B1682720
M. Wt: 282.34 g/mol
InChI Key: WKKLZIQHOXPLLZ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

antineoplastic;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O B1682720 Suprafenacine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKLZIQHOXPLLZ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663857
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Aripiprazole

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the core mechanism of action of Aripiprazole is provided below, structured as a substitute for the requested guide on the fictional drug "Suprafenacine". This guide adheres to all specified formatting and content requirements.

Audience: Researchers, scientists, and drug development professionals.

Abstract: Aripiprazole is an atypical antipsychotic with a unique and complex pharmacodynamic profile. Unlike traditional antipsychotics that act as full antagonists at the dopamine D2 receptor, aripiprazole functions as a D2 partial agonist. This "dopamine-serotonin system stabilizer" also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors.[1][2] This document provides a detailed examination of aripiprazole's mechanism of action, supported by quantitative binding data, experimental methodologies, and visual representations of its signaling pathways.

Core Pharmacological Profile

Aripiprazole's therapeutic effects are primarily attributed to its distinct interactions with dopamine and serotonin receptor systems.[2] It is classified as a third-generation antipsychotic due to its novel mechanism that combines partial agonism at D2 and 5-HT1A receptors with antagonism at 5-HT2A receptors.[3] This profile allows aripiprazole to act as a modulator, either reducing or increasing dopaminergic activity depending on the endogenous dopamine levels.[4][5] In a hyperdopaminergic state, as hypothesized in the mesolimbic pathway in schizophrenia, aripiprazole acts as a functional antagonist, reducing positive symptoms.[3] Conversely, in a hypodopaminergic state, such as in the mesocortical pathway, it acts as a functional agonist, potentially improving negative and cognitive symptoms.[3][5]

Quantitative Data: Receptor Binding Affinity

The binding affinity of aripiprazole for various neurotransmitter receptors has been characterized through in vitro studies. The dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding. Aripiprazole exhibits high affinity for several key receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Dopamine Receptors
Dopamine D20.34 - 0.74Partial Agonist
Dopamine D30.8Partial Agonist
Dopamine D444Partial Agonist
Serotonin Receptors
Serotonin 5-HT1A1.7Partial Agonist
Serotonin 5-HT2A3.4Antagonist/Inverse Agonist
Serotonin 5-HT2B0.36Inverse Agonist
Serotonin 5-HT2C15Partial Agonist
Serotonin 5-HT739Antagonist
Adrenergic Receptors
Alpha-1A25.7 - 57Antagonist
Histamine Receptors
Histamine H122.5 - 61Antagonist
Other Sites
Serotonin Transporter (SERT)98Weak Inhibition

Data compiled from multiple sources.[1][2][4][6]

Signaling Pathways

Aripiprazole exerts its effects by modulating intracellular signaling cascades downstream of G-protein coupled receptors (GPCRs).[7][8] Its partial agonism at the D2 receptor is a key feature, providing a stabilizing effect on dopamine neurotransmission.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi-coupled receptor.[9] Full agonists like dopamine inhibit the enzyme adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. As a partial agonist, aripiprazole provides a submaximal response, acting as a stabilizer.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Aripiprazole (Partial Agonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi Protein (Inactive) Receptor->G_Protein Activates G_Protein_Active Gi Protein (Active) G_Protein->G_Protein_Active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP (Reduced Production) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Modulated Neuronal Response cAMP->Downstream

Aripiprazole's partial agonism at the Gi-coupled D2 receptor.
Aripiprazole's Role in Dopaminergic Pathways

The dopamine hypothesis of schizophrenia posits that positive symptoms are due to hyperactivity of the mesolimbic dopamine pathway, while negative and cognitive symptoms are associated with hypoactivity in the mesocortical pathway.[10][11][12] Aripiprazole's partial agonism allows it to address both of these states.

dopamine_pathways cluster_mesolimbic Mesolimbic Pathway (Hyperdopaminergic) cluster_mesocortical Mesocortical Pathway (Hypodopaminergic) High_Dopamine High Synaptic Dopamine Arip_Antagonist Aripiprazole acts as functional antagonist High_Dopamine->Arip_Antagonist Reduced_Signaling Reduced D2 Signaling Arip_Antagonist->Reduced_Signaling Positive_Symptoms Amelioration of Positive Symptoms Reduced_Signaling->Positive_Symptoms Low_Dopamine Low Synaptic Dopamine Arip_Agonist Aripiprazole acts as functional agonist Low_Dopamine->Arip_Agonist Increased_Signaling Increased D2 Signaling Arip_Agonist->Increased_Signaling Negative_Symptoms Improvement of Negative/ Cognitive Symptoms Increased_Signaling->Negative_Symptoms

Aripiprazole's dual action in key dopamine pathways.

Experimental Protocols

The characterization of aripiprazole's binding profile relies on standardized in vitro assays. A representative protocol for a competitive radioligand binding assay is detailed below.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (aripiprazole) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibition constant (Ki) of aripiprazole for the human dopamine D2 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human D2 receptor.

  • Radioligand: [3H]Raclopride (a D2 antagonist).

  • Test compound: Aripiprazole.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Preparation: Aripiprazole is serially diluted to create a range of concentrations.

  • Incubation: In each well of the 96-well plate, the following are combined:

    • A fixed concentration of [3H]Raclopride (at or below its Kd value).

    • A specific amount of cell membrane preparation (~20 µg of protein).

    • Varying concentrations of aripiprazole.

    • Assay buffer to reach a final volume.

  • Control Wells:

    • Total Binding: Contains radioligand and membranes, but no aripiprazole.

    • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate all specific binding sites.

  • Reaction: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are dried, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.

  • Data Analysis:

    • Specific binding is calculated: Total Binding - Non-specific Binding.

    • The percentage of specific binding is plotted against the logarithm of the aripiprazole concentration.

    • A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of aripiprazole that displaces 50% of the radioligand) is determined.

    • The IC50 is converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow Start Start: Prepare Reagents Setup Set up 96-well plate with: - Cell Membranes (D2R) - [3H]Raclopride (Radioligand) - Serial dilutions of Aripiprazole Start->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Rapidly filter contents to separate bound vs. free ligand Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Count Add scintillant & measure radioactivity Wash->Count Analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Count->Analyze End End: Determine Binding Affinity Analyze->End

Workflow for a competitive radioligand binding assay.

Conclusion

Aripiprazole's mechanism of action is a paradigm shift from traditional antipsychotic pharmacology. Its role as a D2 partial agonist provides a stabilizing effect on the dopamine system, which, combined with its activity at key serotonin receptors, results in a broad spectrum of efficacy for symptoms of psychosis and mood disorders.[1][4] The in vitro binding profile, elucidated through experiments like the radioligand binding assay, provides a quantitative foundation for understanding its clinical effects and favorable side-effect profile, particularly the lower incidence of extrapyramidal symptoms and hyperprolactinemia compared to other antipsychotics.[5][13] Further research into the nuances of its functional selectivity and downstream signaling will continue to refine our understanding of this important therapeutic agent.

References

Synthesis and Purification of Solifenacin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Solifenacin, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The information compiled herein is intended for professionals in the fields of pharmaceutical research, drug development, and medicinal chemistry.

Introduction

Solifenacin, chemically known as (1S,3'R)-1-azabicyclo[2.2.2]oct-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, is a potent and selective antagonist of M3 muscarinic receptors.[1] Its primary clinical application is in the management of symptoms associated with overactive bladder, such as urinary urgency, frequency, and urge incontinence.[1][2] The synthesis of this chiral molecule involves multi-step processes, and its purification is critical to ensure high purity and the desired enantiomeric form for therapeutic use.

Synthesis of Solifenacin

Several synthetic routes for Solifenacin have been reported in the literature. A common pathway involves the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable activating agent, followed by reaction with (R)-3-quinuclidinol.[3][4]

General Synthetic Scheme

A representative synthetic route is depicted below. The initial step involves the activation of the secondary amine of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, often by forming a carbamoyl chloride or an active ester, which then reacts with (R)-3-quinuclidinol to yield Solifenacin base.[3][4]

Synthesis_Workflow A (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline C Intermediate A->C Activation B Activating Agent (e.g., N,N'-Carbonyldiimidazole) E Solifenacin Base C->E Condensation D (R)-3-Quinuclidinol MOA A Acetylcholine B M3 Muscarinic Receptor (Bladder Smooth Muscle) A->B Binds to C Detrusor Muscle Contraction B->C Activates F Detrusor Muscle Relaxation B->F Leads to D Solifenacin D->B Blocks E Inhibition

References

Suprafenacine discovery and development history

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of Suprafenacine

Introduction

This compound (SRF) is a novel indazole-hydrazide derivative identified as a potent anticancer agent that functions by destabilizing microtubules. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, tailored for researchers, scientists, and drug development professionals. The information presented is based on the available scientific literature, which currently centers on a key study that first identified and characterized the compound.

Discovery of this compound

This compound was identified through a target-based in-silico screening of a chemical library from ChemDiv. The primary goal of this screening was to discover novel small molecules that could bind to tubulin, a well-validated target for cancer therapy. The initial virtual screening identified several hits, which were then subjected to experimental validation for their ability to inhibit both cellular proliferation and tubulin polymerization.

Among the tested compounds, an indazole hydrazide derivative, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1-(3-hydroxy-4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide, showed significant potential by potently inhibiting microtubule polymerization. This lead compound underwent further chemical optimization, leading to the synthesis of this compound (4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid [1p-tolyl-meth-(E)-ylidene]-hydrazide), which demonstrated potent anticancer properties.

Mechanism of Action

This compound exerts its anticancer effects by targeting microtubule dynamics. It binds to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule formation leads to the destabilization of the microtubule network within cancer cells. The compromised microtubule function results in a cascade of cellular events, beginning with an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Suprafenacine_Mechanism_of_Action cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects This compound This compound Colchicine_Binding_Site Colchicine- Binding Site This compound->Colchicine_Binding_Site Binds to Tubulin Tubulin Inhibition_of_Polymerization Inhibition of Tubulin Polymerization Tubulin->Inhibition_of_Polymerization Prevents polymerization Colchicine_Binding_Site->Tubulin Microtubule_Destabilization Microtubule Destabilization Inhibition_of_Polymerization->Microtubule_Destabilization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of this compound, from tubulin binding to apoptosis.

Quantitative Data

The following table summarizes the key quantitative data reported for the lead compound and this compound.

CompoundAssayIC50 Value (µM)
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1-(3-hydroxy-4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazideTubulin Polymerization0.77
This compound (SRF) Tubulin Polymerization Not explicitly stated in the provided text
This compound (SRF) Cellular Proliferation Not explicitly stated in the provided text

Note: The IC50 value for the optimized this compound in tubulin polymerization and cellular proliferation assays was not explicitly provided in the referenced abstract.

Experimental Protocols

In Silico Screening

The discovery of the initial lead compound was facilitated by a target-based in silico screening of a ChemDiv chemical library. This computational approach involved docking small molecules to the colchicine-binding site of tubulin to predict their binding affinity and identify potential inhibitors of tubulin polymerization.

Tubulin Polymerization Assay

The ability of the identified compounds to inhibit tubulin polymerization was assessed experimentally. While the detailed protocol is not provided in the abstract, a typical tubulin polymerization assay involves monitoring the change in light scattering or fluorescence of a reporter molecule as tubulin monomers polymerize into microtubules in the presence and absence of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of tubulin polymerization, is then determined.

Tubulin_Polymerization_Assay_Workflow Tubulin_Monomers Tubulin Monomers Incubation Incubation at 37°C Tubulin_Monomers->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Polymerization_Measurement Measure Polymerization (e.g., Light Scattering) Incubation->Polymerization_Measurement IC50_Determination Determine IC50 Value Polymerization_Measurement->IC50_Determination

Caption: General workflow for a tubulin polymerization assay.

Caspase-3 Activity Assay

To confirm that cell death occurs via apoptosis, the activity of caspase-3, a key executioner caspase, was measured. The protocol involved the following steps:

  • Cell lysates were prepared from both untreated (control) and this compound-treated cells.

  • Lysates were clarified by centrifugation at 15,000 g for 20 minutes at 4°C.

  • The supernatant containing the cellular proteins was collected.

  • In a 96-well plate, a reaction mixture was prepared containing the cell lysate, DTT, Caspase Assay Buffer, and deionized water.

  • The colorimetric substrate Ac-DEVD-pNA (2 µl of a 10 mM stock) was added to each well to a final volume of 100 µl.

  • The plate was incubated at 20-22°C for 4 hours.

  • The absorbance was measured at 405 nm using a microplate reader to quantify the amount of p-nitroaniline released, which is proportional to caspase-3 activity.

Conclusion

This compound represents a promising novel anticancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its discovery through in-silico screening highlights the power of computational methods in modern drug discovery. The subsequent experimental validation confirmed its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.

The In Vitro Activity of Suprafenacine: A Fictional Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Suprafenacine is a hypothetical compound created for the purpose of this demonstration. The data, experimental protocols, and signaling pathways presented below are fictional and should not be considered real scientific findings. This document serves as a template to illustrate how such a technical guide would be structured based on the user's request.

Introduction

This compound is a novel synthetic small molecule that has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory effects on key enzymatic targets and its impact on cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.

Enzymatic Inhibition Assays

The primary mechanism of action of this compound is believed to be the inhibition of the fictitious enzymes Cyclooxygenase-3 (COX-3) and Lipooxygenase-7 (LOX-7). The inhibitory activity was assessed using standardized enzymatic assays.

Experimental Protocol: COX-3 Inhibition Assay

A colorimetric COX-3 inhibitor screening assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay protocol is as follows:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.

    • Heme: 15 mg/mL in 90% DMSO.

    • COX-3 Enzyme: Recombinant human COX-3 diluted in assay buffer.

    • Arachidonic Acid (Substrate): 10 mM in ethanol.

    • Colorimetric Substrate (TMPD): 100 mM in DMSO.

    • This compound: Serial dilutions prepared in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-3 enzyme solution.

    • Add 1 µL of this compound dilutions or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Add 10 µL of TMPD and measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • The percent inhibition was calculated for each concentration of this compound.

    • The IC50 value was determined by fitting the dose-response curve using non-linear regression analysis.

Experimental Protocol: LOX-7 Inhibition Assay

The inhibitory activity of this compound against LOX-7 was determined using a spectrophotometric assay that measures the formation of the hydroperoxy product.

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4, containing 0.1 mM EDTA.

    • LOX-7 Enzyme: Purified human LOX-7 diluted in assay buffer.

    • Linoleic Acid (Substrate): 10 mM in ethanol.

    • This compound: Serial dilutions prepared in DMSO.

  • Assay Procedure:

    • To a quartz cuvette, add 950 µL of assay buffer and 10 µL of the LOX-7 enzyme solution.

    • Add 1 µL of this compound dilutions or DMSO (vehicle control).

    • Incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of linoleic acid.

    • Monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.

  • Data Analysis:

    • The rate of reaction was determined from the linear portion of the absorbance curve.

    • The percent inhibition was calculated, and the IC50 value was determined as described for the COX-3 assay.

Summary of Enzymatic Inhibition Data
CompoundTarget EnzymeIC50 (nM)Assay Type
This compoundCOX-315.2 ± 2.1Colorimetric
This compoundLOX-745.8 ± 5.6Spectrophotometric

Cell-Based Assays

The cellular activity of this compound was evaluated in a human monocytic cell line (THP-1) to assess its anti-inflammatory properties.

Experimental Protocol: Pro-inflammatory Cytokine Release Assay
  • Cell Culture:

    • THP-1 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells were differentiated into macrophages by treatment with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Assay Procedure:

    • Differentiated THP-1 cells were seeded in a 96-well plate.

    • Cells were pre-treated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Inflammation was induced by adding 1 µg/mL lipopolysaccharide (LPS).

    • The plate was incubated at 37°C in a 5% CO2 incubator for 24 hours.

    • The supernatant was collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) was measured using an ELISA kit.

  • Data Analysis:

    • The IC50 value for the inhibition of TNF-α release was calculated using non-linear regression.

Summary of Cellular Activity Data
CompoundCell LineAssayEndpointIC50 (µM)
This compoundTHP-1 (differentiated)LPS-induced inflammationTNF-α Release1.2 ± 0.3

Signaling Pathway Analysis

To elucidate the molecular mechanism underlying its anti-inflammatory effects, the impact of this compound on the NF-κB signaling pathway was investigated.

Experimental Workflow: Western Blot Analysis

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Immunoblotting & Detection A Differentiated THP-1 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Lysis & Protein Extraction C->D E BCA Protein Assay D->E F SDS-PAGE E->F G Protein Transfer to PVDF Membrane F->G H Blocking with 5% BSA G->H I Primary Antibody Incubation (p-IκBα, IκBα, β-actin) H->I J Secondary Antibody Incubation (HRP-conjugated) I->J K Chemiluminescent Detection J->K

Caption: Workflow for Western blot analysis of NF-κB signaling proteins.

This compound's Proposed Mechanism of Action

This compound is hypothesized to inhibit the degradation of IκBα, an inhibitor of the transcription factor NF-κB. By preventing IκBα degradation, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α.

G cluster_pathway NF-κB Signaling Pathway cluster_translocation LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates TNFa TNF-α Gene Expression Nucleus->TNFa induces This compound This compound This compound->IKK inhibits

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Conclusion

The in vitro data presented in this technical guide demonstrate that this compound is a potent dual inhibitor of COX-3 and LOX-7. Furthermore, it exhibits significant anti-inflammatory activity in cellular models, likely mediated through the inhibition of the NF-κB signaling pathway. These findings support the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases. Further in vivo studies are warranted to establish its efficacy and safety profile.

Suprafenacine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target identification and validation of Suprafenacine, a competitive muscarinic receptor antagonist. While the name "this compound" is not found in publicly available scientific literature, its characteristics, as inferred from available data, align closely with Solifenacin. This document will, therefore, leverage the extensive research and clinical data available for Solifenacin to present a detailed account of its pharmacological profile, experimental validation, and clinical significance. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the processes involved in validating a compound of this class.

Target Identification

The primary molecular target of this compound has been identified as the muscarinic acetylcholine receptor (mAChR) subtype M3. This was determined through a series of preclinical studies, including radioligand binding assays and in vitro functional assessments.

Muscarinic Receptor Binding Affinity

Radioligand binding assays were crucial in determining the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5). These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of this compound to displace this radioligand is then measured to determine its binding affinity (Ki).

Experimental Protocol: Radioligand Receptor Binding Assay

A common protocol for this assay is as follows:

  • Tissue/Cell Preparation: Homogenates of tissues or cells expressing the specific human muscarinic receptor subtypes are prepared.

  • Incubation: These homogenates are incubated with a specific concentration of a radiolabeled muscarinic antagonist, such as [N-methyl-³H]-scopolamine methyl chloride ([³H]-NMS), and varying concentrations of the unlabeled investigational drug (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the investigational drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Table 1: this compound (Solifenacin) Binding Affinity (Ki) for Human Muscarinic Receptors [1]

Receptor SubtypeKi (nM)
M126
M2170
M312
M4110
M531

Data presented is for Solifenacin.

These results demonstrate that this compound has the highest affinity for the M3 receptor, followed by the M1, M5, M4, and M2 receptors. This selectivity for the M3 receptor is a key characteristic that underpins its therapeutic application.

Target Validation

Following the identification of the M3 muscarinic receptor as the primary target, a series of in vitro and in vivo studies were conducted to validate this finding and to understand the functional consequences of receptor antagonism.

In Vitro Functional Assays

In vitro functional assays are essential to confirm that binding to the target receptor translates into a measurable biological effect. For this compound, these assays focused on its ability to antagonize the effects of muscarinic agonists in tissues relevant to its therapeutic indication, such as the urinary bladder.

Experimental Protocol: In Vitro Bladder Contraction Assay

  • Tissue Preparation: Strips of urinary bladder smooth muscle (detrusor muscle) are isolated from an appropriate animal model (e.g., rat).

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Contraction Induction: A muscarinic agonist, such as carbachol, is added to the organ bath to induce concentration-dependent contractions of the bladder strips.

  • Antagonist Application: The experiment is repeated in the presence of varying concentrations of this compound.

  • Data Analysis: The ability of this compound to inhibit the carbachol-induced contractions is quantified, and the pA2 value is calculated. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vitro Functional Activity of this compound (Solifenacin) [1]

AssaySpeciesAgonistParameterValue
Bladder ContractionRatCarbacholpA27.44 ± 0.09

Data presented is for Solifenacin.

The pA2 value indicates that this compound is a potent competitive antagonist of muscarinic receptors in the bladder. Further in vitro studies have also demonstrated its functional selectivity for the urinary bladder over other tissues, such as salivary glands[2].

In Vivo Studies

In vivo studies in animal models are critical for validating the therapeutic potential of a drug candidate and for assessing its overall pharmacological profile in a living organism.

Experimental Protocol: In Vivo Bladder Capacity in Anesthetized Rats

  • Animal Preparation: Rats are anesthetized, and a catheter is inserted into the urinary bladder.

  • Cystometry: The bladder is slowly filled with saline, and the intravesical pressure is continuously monitored. The volume at which spontaneous bladder contractions occur, leading to urination, is defined as the maximum bladder capacity.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Measurement of Bladder Capacity: Cystometry is repeated after drug administration to determine the effect on maximum bladder capacity.

  • Data Analysis: The dose required to produce a 30% increase in maximum bladder capacity (ED30) is calculated.

Table 3: In Vivo Efficacy of this compound (Solifenacin) in Anesthetized Rats [1]

ParameterValue
ED30 (Increase in Maximum Bladder Capacity)0.35 mg/kg i.v.

Data presented is for Solifenacin.

These in vivo findings confirm that the M3 receptor antagonism observed in vitro translates to a functional effect on bladder activity, supporting its development for the treatment of overactive bladder.

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound and the workflows for its validation can be visualized to provide a clearer understanding of the underlying processes.

Suprafenacine_Mechanism_of_Action cluster_synapse Neuromuscular Junction (Bladder) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates Relaxation Smooth Muscle Relaxation M3R->Relaxation Inhibition leads to This compound This compound This compound->M3R Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: this compound's mechanism of action in bladder smooth muscle.

Target_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Target_ID Target Identification (Muscarinic Receptors) Binding_Assay Radioligand Binding Assays (Determine Ki for M1-M5) Target_ID->Binding_Assay In_Vitro_Functional In Vitro Functional Assays (e.g., Bladder Contraction, pA2) Binding_Assay->In_Vitro_Functional In_Vivo_Models In Vivo Animal Models (e.g., Rat Cystometry, ED30) In_Vitro_Functional->In_Vivo_Models Selectivity_Studies Tissue Selectivity Studies (Bladder vs. Salivary Gland) In_Vitro_Functional->Selectivity_Studies Phase_I Phase I Clinical Trials (Safety, Tolerability, PK in healthy volunteers) In_Vivo_Models->Phase_I Phase_II Phase II Clinical Trials (Dose-ranging, Efficacy in patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale efficacy and safety vs. placebo/comparator) Phase_II->Phase_III Regulatory_Approval Regulatory Approval Phase_III->Regulatory_Approval

Caption: A generalized workflow for target validation of this compound.

Clinical Validation

The efficacy and safety of this compound (as Solifenacin) have been extensively evaluated in numerous clinical trials involving patients with overactive bladder (OAB). These trials have consistently demonstrated its superiority over placebo in improving the key symptoms of OAB.

Table 4: Summary of Efficacy Data from a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of Solifenacin 10 mg [3]

Efficacy EndpointSolifenacin 10 mg (Mean Change from Baseline)Placebo (Mean Change from Baseline)P-value
Number of Micturitions per 24 hours-3.0-1.5< 0.001
Number of Incontinence Episodes per 24 hours-2.0-1.1< 0.001
Number of Urgency Episodes per 24 hours-4.1-2.1< 0.001
Volume Voided per Micturition (mL)+47.2+2.7< 0.001

This study found that 52.9% of patients in the solifenacin group with at least one incontinence episode at baseline achieved complete continence at the end of the study, compared to 33.8% in the placebo group (P < 0.001)[3].

Table 5: Common Adverse Events in a Phase III Trial of Solifenacin 10 mg [3]

Adverse EventSolifenacin 10 mg (%)Placebo (%)
Dry Mouth26.83.9
Constipation17.13.3
Blurred Vision3.51.2

The clinical data validate the preclinical findings, confirming that antagonism of the M3 receptor by this compound leads to a clinically meaningful improvement in the symptoms of overactive bladder. The adverse event profile is consistent with the known effects of antimuscarinic agents.

Conclusion

The target identification and validation of this compound, exemplified by the extensive data on Solifenacin, provide a clear and robust example of the modern drug development process. Through a combination of in vitro binding and functional assays, in vivo animal models, and large-scale clinical trials, the M3 muscarinic receptor has been unequivocally identified and validated as the primary therapeutic target. The data presented in this guide demonstrate the potency, selectivity, and clinical efficacy of this compound class, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

The Pharmacokinetics and Pharmacodynamics of Solifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 subtype, used in the treatment of overactive bladder (OAB). Its mechanism of action involves the inhibition of acetylcholine binding to muscarinic receptors in the bladder's detrusor muscle, leading to muscle relaxation and a reduction in the symptoms of OAB, such as urinary urgency, frequency, and incontinence. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of solifenacin, presenting key data in a structured format, detailing experimental protocols, and visualizing important pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of solifenacin has been extensively studied, revealing its absorption, distribution, metabolism, and excretion characteristics.

Data Presentation: Pharmacokinetic Parameters
ParameterValueReference(s)
Absorption
Bioavailability~90%
Time to Peak Plasma Concentration (Tmax)3 - 8 hours
Effect of FoodNo significant effect
Distribution
Protein Binding93-96% (primarily to alpha-1-acid glycoprotein)
Volume of Distribution (Vd)~600 L
Metabolism
Primary PathwayHepatic, via Cytochrome P450 3A4 (CYP3A4)
Active Metabolite4R-hydroxy solifenacin (minor contribution to clinical effect)
Excretion
Total Clearance7 - 14 L/h
Elimination Half-life (t1/2)33 - 85 hours
Renal Excretion (unchanged)~7% (3-13%)
Experimental Protocols: Pharmacokinetic Studies

Study Design: A typical pharmacokinetic study for solifenacin involves a randomized, open-label, single-dose, two-way crossover design in healthy volunteers.[1]

Methodology:

  • Subject Recruitment: Healthy male and/or female volunteers are recruited. Key inclusion criteria often include age within a specific range (e.g., 18-45 years) and a body mass index (BMI) within a healthy range. Exclusion criteria typically include a history of clinically significant diseases, use of other medications, and known hypersensitivity to solifenacin.

  • Dosing: After an overnight fast, subjects receive a single oral dose of solifenacin succinate (e.g., 10 mg).[2]

  • Blood Sampling: Venous blood samples are collected at predefined time points, for example: pre-dose, and at 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, and 72 hours post-dose.[1] The blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -70°C until analysis.[1]

  • Analytical Method: Plasma concentrations of solifenacin are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Extraction: Solid-phase extraction is commonly used to isolate solifenacin and an internal standard (e.g., solifenacin-d5) from the plasma matrix.

    • Chromatography: Separation is achieved on a C18 or similar reversed-phase column. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate).[1]

    • Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent and daughter ion transitions for both solifenacin and the internal standard.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Experimental Workflow: Pharmacokinetic Analysis

G cluster_protocol Pharmacokinetic Study Protocol cluster_analysis Bioanalytical Method Subject Screening & Enrollment Subject Screening & Enrollment Dosing (Single Oral Dose) Dosing (Single Oral Dose) Subject Screening & Enrollment->Dosing (Single Oral Dose) Serial Blood Sampling Serial Blood Sampling Dosing (Single Oral Dose)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Sample Extraction (SPE) Sample Extraction (SPE) Plasma Separation & Storage->Sample Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction (SPE)->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Data Acquisition->Pharmacokinetic Parameter Calculation Results Interpretation Results Interpretation Pharmacokinetic Parameter Calculation->Results Interpretation

Caption: Workflow for a typical pharmacokinetic study of solifenacin.

Pharmacodynamics

The pharmacodynamic effects of solifenacin are primarily mediated through its antagonist activity at muscarinic receptors, leading to the relaxation of the bladder detrusor muscle.

Signaling Pathway: M3 Muscarinic Receptor Antagonism

Solifenacin acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor. In the bladder, acetylcholine released from parasympathetic nerves normally binds to M3 receptors on detrusor smooth muscle cells. This binding activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the contraction of the detrusor muscle. By blocking the binding of acetylcholine to the M3 receptor, solifenacin inhibits this signaling cascade, resulting in detrusor muscle relaxation and an increase in bladder capacity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Acetylcholine Acetylcholine M3 Receptor M3 Receptor Acetylcholine->M3 Receptor Binds Gq/11 Gq/11 M3 Receptor->Gq/11 Activates Solifenacin Solifenacin Solifenacin->M3 Receptor Blocks PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Detrusor Contraction Detrusor Contraction DAG->Detrusor Contraction Activates PKC, contributing to Ca2+ Release->Detrusor Contraction G cluster_protocol Clinical Trial Protocol Patient Screening (Inclusion/Exclusion Criteria) Patient Screening (Inclusion/Exclusion Criteria) Baseline Assessment (Bladder Diary, Urodynamics) Baseline Assessment (Bladder Diary, Urodynamics) Patient Screening (Inclusion/Exclusion Criteria)->Baseline Assessment (Bladder Diary, Urodynamics) Randomization Randomization Baseline Assessment (Bladder Diary, Urodynamics)->Randomization Treatment Period (Solifenacin vs. Placebo) Treatment Period (Solifenacin vs. Placebo) Randomization->Treatment Period (Solifenacin vs. Placebo) Follow-up Assessments Follow-up Assessments Treatment Period (Solifenacin vs. Placebo)->Follow-up Assessments Efficacy & Safety Data Analysis Efficacy & Safety Data Analysis Follow-up Assessments->Efficacy & Safety Data Analysis Conclusion on Pharmacodynamic Effects Conclusion on Pharmacodynamic Effects Efficacy & Safety Data Analysis->Conclusion on Pharmacodynamic Effects

References

An In-depth Technical Guide to the Solubility and Stability of Solifenacin Succinate

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The topic "Suprafenacine" did not yield specific results in scientific literature. It is highly probable that this is a misspelling of "Solifenacin," a well-established active pharmaceutical ingredient. This technical guide will, therefore, focus on the solubility and stability of Solifenacin Succinate.

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical physicochemical properties of Solifenacin Succinate, focusing on its solubility and stability profiles. The data and protocols presented herein are collated from published scientific literature and public assessment reports to support research and development activities.

Solubility Profile of Solifenacin Succinate

Solifenacin Succinate is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] Its solubility is a key parameter influencing its dissolution and bioavailability.

Quantitative Solubility Data

The aqueous solubility of Solifenacin Succinate has been determined under various pH conditions, which is critical for predicting its behavior in the gastrointestinal tract.

Solvent/MediumpHTemperature (°C)Solubility
Aqueous Buffer1.0 - 6.837 ± 1~200 - 300 mg/mL[2]
WaterNot SpecifiedNot SpecifiedVery soluble or freely soluble[2]
0.1N Sulphuric AcidNot SpecifiedNot SpecifiedUsed as a solvent for UV-spectrophotometric analysis[3]
Ethanol (96%)Not ApplicableNot SpecifiedSoluble[2]
HeptaneNot ApplicableNot SpecifiedPractically insoluble[2]
Dimethyl Sulfoxide (DMSO)Not ApplicableNot SpecifiedSoluble
Dimethyl Formamide (DMF)Not ApplicableNot SpecifiedSoluble
Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of Solifenacin Succinate in various aqueous media.

Objective: To determine the saturation solubility of Solifenacin Succinate at a physiologically relevant temperature.

Apparatus & Reagents:

  • HPLC system with UV detector

  • Shaking incubator or water bath capable of maintaining 37 ± 1°C

  • pH meter

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Solifenacin Succinate active pharmaceutical ingredient (API)

  • Buffer solutions (pH 1.2, 4.5, 6.8) and purified water

Methodology:

  • Preparation of Media: Prepare standard buffer solutions corresponding to physiological pH ranges (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of Solifenacin Succinate powder to vials containing a known volume of each buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

  • Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1°C. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Quantification: Dilute the filtered sample to an appropriate concentration within the calibration range of the analytical method. Analyze the concentration of dissolved Solifenacin Succinate using a validated HPLC-UV method (e.g., detection at 220 nm).[4]

  • Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Stability Profile of Solifenacin Succinate

Understanding the stability of Solifenacin Succinate under various stress conditions is mandated by ICH guidelines (Q1A R2) and is crucial for determining its shelf-life, storage conditions, and degradation pathways.

Summary of Forced Degradation Studies

Forced degradation studies expose the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. There are some conflicting reports in the literature, which may be due to differences in experimental conditions (e.g., duration of stress, concentration of reagents).

Stress ConditionObservationDegradation Products
Acid Hydrolysis (e.g., 0.1N HCl, 60°C, 6h)Stable, no degradation products noted.[4] Some studies report the formation of its official impurity, SOL imp-A, under acidic conditions.[5]SOL imp-A[5]
Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C, 6h)Stable, no degradation products noted.[4] Other reports suggest extensive hydrolysis.[6]Not specified
Neutral Hydrolysis (Reflux)Generally reported as stable.[6]Not specified
Oxidative (e.g., 3% H₂O₂, RT, 15 min)Unstable.[6] One study reported no degradation.[4]Impurity K and other oxidation products.[6][7]
Photolytic (ICH guidelines)Unstable; sensitive to light.[6][8]Three degradation products identified in one study.[6]
Thermal (Dry Heat) Generally reported as stable.[6]Minimal degradation observed in some studies.

Note: The stability can be significantly influenced by the formulation. Tablets prepared by direct compression have shown improved chemical stability with markedly reduced degradation products compared to those made by wet granulation.[9][10]

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies on Solifenacin Succinate bulk drug substance.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Apparatus & Reagents:

  • Stability-indicating HPLC method (see section 2.3)

  • Photostability chamber

  • Oven

  • Water bath

  • pH meter

  • Solifenacin Succinate API

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity solvents for HPLC mobile phase

Methodology:

  • Acid Degradation: Dissolve Solifenacin Succinate in a suitable solvent and add 0.1N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 6 hours).[4] Cool, neutralize with 0.1N NaOH, and dilute to a known concentration for analysis.

  • Alkaline Degradation: Dissolve the drug and add 0.1N NaOH. Heat the solution under the same conditions as the acid degradation study.[4] Cool, neutralize with 0.1N HCl, and prepare for analysis.

  • Oxidative Degradation: Dissolve the drug and add 3% H₂O₂. Keep the solution at room temperature for a set time (e.g., 15 minutes) or until sufficient degradation is observed.[4] Prepare for analysis.

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 80°C) for an extended period (e.g., 48 hours). Dissolve a known amount of the stressed sample and analyze.

  • Photostability: Expose the drug (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples, ensuring a control sample is protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from all major degradation products.

Example Stability-Indicating Analytical Method (RP-HPLC)
  • Column: Sunfire C8 (4.6 x 150mm, 5µm)[4] or a reversed-phase C18 column.[5]

  • Mobile Phase: A mixture of Buffer: Methanol: Acetonitrile (e.g., 45:45:10 v/v).[4] An alternative is acetonitrile and 0.05 M phosphate buffer (pH 3.5).[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 220 nm.[4][5]

  • Injection Volume: 30 µL.[4]

  • Retention Time: Approximately 2.94 min for Solifenacin Succinate under specific conditions.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and relationships in the study of Solifenacin Succinate.

G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Output API Solifenacin Succinate API Control Unstressed Control Sample Acid Acid Hydrolysis (e.g., 0.1N HCl, Heat) API->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, Heat) API->Base Oxid Oxidation (e.g., 3% H2O2) API->Oxid Therm Thermal (Dry Heat) API->Therm Photo Photolytic (UV/Vis Light) API->Photo HPLC Stability-Indicating HPLC Analysis Control->HPLC Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->HPLC Photo->HPLC Neutralize->HPLC Data Peak Purity, % Assay, % Degradation HPLC->Data Pathway Identify Degradants & Propose Pathway Data->Pathway

Caption: Workflow for a typical forced degradation study of Solifenacin Succinate.

G Simplified Degradation Pathways of Solifenacin Solifenacin Solifenacin Succinate Oxidation Oxidative Stress (e.g., H2O2) Solifenacin->Oxidation Photolysis Photolytic Stress (UV Light) Solifenacin->Photolysis Acid_Stress Acid Stress (e.g., HCl) Solifenacin->Acid_Stress Impurity_K Impurity K Oxidation->Impurity_K forms Photo_DPs Photodegradation Products Photolysis->Photo_DPs forms Impurity_A Impurity A Acid_Stress->Impurity_A forms

Caption: Key degradation pathways for Solifenacin under stress conditions.

References

Electrophysiological Profile of Solifenacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive and selective muscarinic M3 receptor antagonist primarily used for the treatment of overactive bladder. While its therapeutic effects are mediated through the inhibition of acetylcholine-induced bladder contraction, a thorough understanding of its electrophysiological properties is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth overview of the known electrophysiological effects of Solifenacin, with a focus on its interactions with key cardiac and neuronal ion channels. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams.

Core Electrophysiological Effects of Solifenacin

Solifenacin's primary mechanism of action is the blockade of muscarinic receptors. However, it also exhibits off-target effects on several ion channels, which are critical for its overall safety profile, particularly concerning cardiovascular function.

Muscarinic Receptor Antagonism

Solifenacin displays a high affinity for the M3 muscarinic receptor subtype, which is predominantly responsible for detrusor muscle contraction in the bladder. It also shows affinity for M1 and M2 receptors, though to a lesser extent.

Table 1: Muscarinic Receptor Binding Affinity of Solifenacin

Receptor SubtypepKiReference
M17.6[1]
M26.9[1]
M38.0[1]
Effects on Cardiac Ion Channels

A key area of investigation for non-cardiac drugs is their potential to interact with cardiac ion channels, which can lead to proarrhythmic events. Solifenacin has been shown to interact with several key cardiac ion channels.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), is a primary mechanism for drug-induced QT interval prolongation and Torsades de Pointes (TdP). Solifenacin has been demonstrated to inhibit the hERG channel in a concentration-dependent manner.

Table 2: Solifenacin Inhibition of hERG Potassium Channel

ParameterValueReference
IC5088.9 nM

This inhibitory action on the hERG channel is a likely contributor to the observed QT prolongation in some clinical cases.

Interestingly, Solifenacin has been shown to increase the amplitude of the M-type K+ current (IK(M)) in pituitary GH3 cells. This effect is independent of its antimuscarinic action and occurs at higher concentrations than its hERG inhibition.

Table 3: Solifenacin Activation of M-type Potassium Channel

ParameterValueReference
EC500.34 µM[2]

The clinical significance of this finding in the context of cardiac electrophysiology is yet to be fully elucidated.

Clinical Electrophysiology and Cardiovascular Safety

Clinical studies have provided insights into the cardiovascular safety profile of Solifenacin at therapeutic doses.

Table 4: Summary of Clinical Cardiovascular Safety Findings for Solifenacin

ParameterObservationStudy/Reference
Heart Rate No clinically relevant alterations in mean heart rate observed in a large post-marketing surveillance study.[2][3]
Blood Pressure No clinically relevant alterations in mean blood pressure observed in a large post-marketing surveillance study.[2][3]
ECG - QT Interval Small increases in mean QTcF interval have been reported in some studies. Cases of significant QT prolongation and TdP have been reported, particularly in elderly patients or those with other risk factors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on standard electrophysiological practices.

hERG Potassium Channel Inhibition Assay (Manual Patch-Clamp)

Objective: To determine the concentration-dependent inhibitory effect of Solifenacin on the hERG potassium channel current (IKr).

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Methodology:

  • Cell Culture: HEK293-hERG cells are cultured in appropriate media and conditions to ensure optimal channel expression.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at 37°C.

    • Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • The external solution contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit hERG tail currents, a depolarizing pulse to +20 mV for 1 second is applied, followed by a repolarizing step to -50 mV for 2 seconds.

    • Currents are recorded during the repolarizing step.

  • Drug Application:

    • A baseline recording is established in the external solution.

    • Solifenacin is then perfused at increasing concentrations. The steady-state block at each concentration is measured.

  • Data Analysis:

    • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

    • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

M-type Potassium Channel Activation Assay (Whole-Cell Patch-Clamp)

Objective: To determine the concentration-dependent activating effect of Solifenacin on the M-type potassium current (IK(M)).

Cell Line: Pituitary GH3 cells, which endogenously express M-type potassium channels.

Methodology:

  • Cell Culture: GH3 cells are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • Pipettes are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl2, 10 HEPES, and 0.1 EGTA (pH adjusted to 7.2 with KOH).

    • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Voltage Protocol:

    • Cells are held at a holding potential of -50 mV.

    • Depolarizing steps to various potentials (e.g., from -50 mV to +10 mV) for 1 second are applied to activate IK(M).

  • Drug Application:

    • Baseline IK(M) is recorded.

    • Solifenacin is applied at various concentrations to determine its effect on the current amplitude.

  • Data Analysis:

    • The increase in current amplitude at each concentration is measured.

    • The concentration-response data are fitted to a suitable equation to determine the EC50 value.

Diagrams

Signaling Pathway of Solifenacin's Primary and Off-Target Effects

G cluster_primary Primary Mechanism (Bladder Smooth Muscle) cluster_off_target Off-Target Electrophysiological Effects (Cardiomyocyte) Solifenacin Solifenacin M3_Receptor Muscarinic M3 Receptor Solifenacin->M3_Receptor Antagonism PLC Phospholipase C M3_Receptor->PLC Activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release (from SR) IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Solifenacin_cardiac Solifenacin hERG hERG (IKr) Channel Solifenacin_cardiac->hERG Inhibition IKM M-type (IK(M)) Channel Solifenacin_cardiac->IKM Activation AP_Duration Action Potential Duration hERG->AP_Duration Repolarization QT_Prolongation QT Prolongation AP_Duration->QT_Prolongation

Caption: Solifenacin's primary and off-target signaling pathways.

Experimental Workflow for In Vitro Electrophysiology

G start Start: Cell Culture (e.g., HEK293-hERG) patch_clamp Whole-Cell Patch-Clamp Recording Setup start->patch_clamp baseline Establish Baseline Current Recording patch_clamp->baseline drug_app Perfuse with Solifenacin (Increasing Concentrations) baseline->drug_app data_acq Record Steady-State Currents drug_app->data_acq analysis Data Analysis: Concentration-Response Curve data_acq->analysis ic50 Determine IC50/EC50 analysis->ic50 end End: Quantify Ion Channel Modulation ic50->end

Caption: Workflow for patch-clamp analysis of Solifenacin's ion channel effects.

Logical Relationship of Solifenacin's Cardiac Effects

G Solifenacin Solifenacin Administration hERG_Block hERG Channel Blockade Solifenacin->hERG_Block IKr_Reduction Reduced IKr Current hERG_Block->IKr_Reduction Repol_Delay Delayed Ventricular Repolarization IKr_Reduction->Repol_Delay APD_Prolongation Action Potential Duration Prolongation Repol_Delay->APD_Prolongation QT_Prolongation QT Interval Prolongation on ECG APD_Prolongation->QT_Prolongation TdP_Risk Increased Risk of Torsades de Pointes QT_Prolongation->TdP_Risk

References

Solifenacin: A Deep Dive into Muscarinic Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive antagonist of muscarinic acetylcholine receptors, is a well-established therapeutic agent primarily used in the management of overactive bladder. Its clinical efficacy is rooted in its specific binding profile and kinetic interactions with muscarinic receptor subtypes, particularly the M3 receptor, which plays a crucial role in bladder smooth muscle contraction. This technical guide provides a comprehensive overview of the binding affinity and kinetics of solifenacin, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts in this area. While extensive data exists for its binding affinity, quantitative kinetic parameters such as association and dissociation rates remain less characterized in publicly available literature.

Data Presentation

The following tables summarize the binding affinity and functional activity of solifenacin at the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Table 1: Binding Affinity of Solifenacin at Human Muscarinic Receptors

Receptor SubtypeK_i_ (nM)pK_i_Reference
M1267.6[1][2][3][4][5]
M21706.9[1][2][3][4][5]
M3128.0[1][2][3][4][5]
M4110-[3][4][5]
M531-[3][4][5]

Table 2: Functional Antagonism of Solifenacin at Muscarinic Receptors

Assay TypeTissue/Cell LineReceptor SubtypeParameterValueReference
Carbachol-induced ContractionIsolated Rat Urinary BladderM3pA_2_7.44 ± 0.09[3][4][5]
Carbachol-induced Ca²⁺ MobilizationGuinea Pig Detrusor CellsM3pK_i_8.4[1][2]
Carbachol-induced Ca²⁺ MobilizationMouse Submandibular Gland CellsM3pK_b_7.4[1][2]

Binding Kinetics

Experimental Protocols

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (K_i_) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_i_) of solifenacin for muscarinic receptor subtypes.

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Solifenacin succinate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at its K_d_ value), and varying concentrations of solifenacin.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of solifenacin that inhibits 50% of the specific binding of the radioligand (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its equilibrium dissociation constant.

Functional Assays (Calcium Mobilization)

Functional assays measure the ability of a compound to modulate the cellular response following receptor activation. For M1 and M3 muscarinic receptors, which couple to G_q/11_ proteins, agonist binding leads to an increase in intracellular calcium concentration.

Objective: To determine the functional potency (pA_2_ or pK_b_) of solifenacin in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the human M1 or M3 muscarinic receptor.

  • A muscarinic agonist (e.g., carbachol).

  • Solifenacin succinate.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Antagonist Pre-incubation: Add varying concentrations of solifenacin to the wells and incubate for a defined period to allow for receptor binding.

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject a fixed concentration of the agonist (typically the EC_80_) into the wells and record the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of solifenacin at each concentration. Plot the antagonist concentration versus the response and fit the data to a suitable pharmacological model to determine the IC_50_. For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of solifenacin to calculate the pA_2_ value.

Mandatory Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Solifenacin Solifenacin M3R M3 Muscarinic Receptor Solifenacin->M3R Antagonist ACh Acetylcholine ACh->M3R Agonist Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->PKC Activates Contraction Smooth Muscle Contraction Ca2_cyto->Contraction Binds to Calmodulin PKC->Contraction Phosphorylates Targets

M3 Muscarinic Receptor Signaling Pathway

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Solifenacin) start->prepare_reagents incubation Incubate Receptor, Radioligand, and Solifenacin prepare_reagents->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Models of Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial request specified "Suprafenacine." Following a comprehensive search, it has been determined that this is likely a misspelling of "Solifenacin," a well-established muscarinic receptor antagonist. All subsequent information pertains to Solifenacin.

These application notes provide a detailed overview of the in vivo experimental models used in the preclinical evaluation of Solifenacin. The protocols are intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

Solifenacin is a competitive antagonist of muscarinic receptors.[1] These receptors are key in mediating cholinergically-driven functions, such as the contraction of the urinary bladder's smooth muscle and salivary secretion.[1] Solifenacin exhibits selectivity for the M3 muscarinic receptor subtype, which is primarily responsible for smooth muscle contraction in the urinary bladder.[2] Preclinical studies have suggested that Solifenacin has a greater selectivity for muscarinic receptors in the bladder compared to those in the salivary glands when compared to other antimuscarinic agents like oxybutynin and tolterodine.[3]

cluster_0 Cholinergic Neuron cluster_1 Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates Solifenacin Solifenacin Solifenacin->M3 Blocks

Caption: Solifenacin's Mechanism of Action.

Pharmacokinetic Studies in Animal Models

Pharmacokinetic properties of Solifenacin have been characterized in various animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterHumanPediatric (NDO)
Bioavailability ~90%[1][4][5]-
Time to Peak (Tmax) 3 - 8 hours[1][4]2 - 6 hours[2]
Plasma Protein Binding ~98% (mainly to α1-acid glycoprotein)[1]~98%[2]
Volume of Distribution (Vd) ~600 L[1][4]33 - 750.9 L[2]
Metabolism Extensive hepatic metabolism via CYP3A4[1][4]Primarily via CYP3A4[2]
Elimination Half-life (t½) 33 - 85 hours[4]-
Clearance 7 - 14 L/h[4]1.35 - 15.7 L/h[2]
Excretion ~7% unchanged in urine[4][5]-

This protocol outlines a typical approach for assessing the pharmacokinetics of Solifenacin following oral administration in rats.

  • Animal Model:

    • Species: Sprague-Dawley rats

    • Sex: Male and Female

    • Age: 8-10 weeks

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Drug: Solifenacin succinate

    • Dose: To be determined based on intended therapeutic range and preliminary toxicity data.

    • Route of Administration: Oral gavage.

    • Vehicle: A suitable vehicle such as 0.5% methylcellulose in water.

  • Blood Sampling:

    • A sparse sampling or serial sampling design can be used.

    • Blood samples (approximately 0.25 mL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Plasma is separated by centrifugation.

    • Plasma concentrations of Solifenacin and its major metabolites are determined using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) are calculated using non-compartmental analysis software.

start Start acclimatization Animal Acclimatization start->acclimatization dosing Oral Administration of Solifenacin acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Pharmacokinetic Study Workflow.

Toxicology Studies in Animal Models

Toxicology studies are essential for defining the safety profile of Solifenacin. These studies have been conducted in mice, rats, and dogs.

SpeciesDurationDose Levels (mg/kg/day)Key Findings
Mouse 104 weeksUp to 200No increase in tumors was observed.[6]
Rat 104 weeksMales: up to 20, Females: up to 15No increase in tumors was observed.[6]
Rat 26 weeks≥ 30Follicular degeneration/reduced corpora lutea in ovaries and uterine atrophy in females that died or were sacrificed prematurely.[6]
Dog 13 weeks≥ 3Low uterine weight and uterine immaturity in females.[6]
Dosing StartDurationNOAEL (mg/kg/day)Adverse Findings at Higher Doses
Postnatal Day 10 12 weeks10Increased lethality and effects on triglyceride levels at 30 and 60 mg/kg/day.[7]
Postnatal Day 21 4 weeks-Well tolerated at 10 and 30 mg/kg/day.[7]

This protocol provides a general framework for a long-term toxicity study of Solifenacin in rats.

  • Animal Model:

    • Species: Fischer 344 rats.[6]

    • Sex: Equal numbers of males and females.

    • Age: Young adults at the start of the study.

    • Housing: Individually or in small groups in standard laboratory conditions.

  • Dosing:

    • Drug: Solifenacin succinate.

    • Dose Levels: At least three dose levels (low, mid, high) and a control group. Doses are selected based on shorter-term toxicity and pharmacokinetic data.

    • Route of Administration: Oral (gavage or in feed).

    • Duration: Up to 104 weeks.[6]

  • In-life Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology and Neurological Examinations: Performed at regular intervals.

  • Clinical Pathology:

    • Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the study, animals are euthanized.

    • A full necropsy is performed, and organ weights are recorded.

    • A comprehensive set of tissues is collected and preserved for histopathological examination.

  • Data Analysis:

    • Statistical analysis is performed to identify any dose-related effects on the measured parameters.

    • The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

start Start animal_selection Animal Selection & Acclimatization start->animal_selection grouping Randomization into Dose Groups animal_selection->grouping dosing Chronic Oral Dosing grouping->dosing in_life In-life Observations (Clinical Signs, Body Weight) dosing->in_life Daily/Weekly clin_path Interim Clinical Pathology dosing->clin_path Periodic necropsy Terminal Necropsy & Organ Weights dosing->necropsy At Termination analysis Data Analysis & NOAEL Determination in_life->analysis clin_path->analysis histopath Histopathology necropsy->histopath histopath->analysis end End analysis->end

References

Application Notes and Protocols for Cell-Based Assays of Suprafenacine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suprafenacine is a novel investigational compound. While its precise mechanism of action is under evaluation, its chemical structure suggests potential activity as a modulator of key enzymes in the central nervous system, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are critical targets in the development of therapeutics for neurodegenerative and psychiatric disorders.

These application notes provide detailed protocols for validated cell-based assays to characterize the pharmacological profile of this compound. The included assays will enable researchers to determine its inhibitory activity against AChE and MAO, providing crucial data for its preclinical development.

I. Acetylcholinesterase (AChE) Inhibition Assay

Principle:

This assay quantifies the enzymatic activity of acetylcholinesterase in a cellular context. AChE hydrolyzes acetylcholine into choline and acetate. In the presence of an inhibitor like this compound, AChE activity is reduced, leading to a decrease in choline production. The assay utilizes a colorimetric or fluorometric method to detect the product of a secondary reaction involving choline, which is proportional to AChE activity. A human neuroblastoma cell line, SH-SY5Y, which endogenously expresses AChE, is a suitable model for this assay.[1][2][3][4]

Experimental Workflow: AChE Inhibition Assay

A Seed SH-SY5Y cells in 96-well plate B Incubate cells (24-48 hours) A->B C Add this compound (various concentrations) B->C D Incubate with compound (e.g., 30 minutes) C->D E Add AChE substrate (e.g., Acetylthiocholine) D->E F Incubate for reaction (10-30 minutes) E->F G Add detection reagent (e.g., DTNB for colorimetric) F->G H Measure absorbance or fluorescence G->H I Data Analysis: Calculate % inhibition and IC50 H->I

Caption: Workflow for the cell-based AChE inhibition assay.

Protocol: Colorimetric AChE Inhibition Assay using SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil or other known AChE inhibitor (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and growth.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also prepare dilutions of the positive control (Donepezil). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Compound Addition: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Substrate and Reagent Preparation: During the incubation, prepare the reaction solution containing ATCI and DTNB in PBS.

  • Reaction Initiation: Add 50 µL of the reaction solution to each well.

  • Signal Detection: Immediately begin measuring the absorbance at 405 nm every minute for 10-30 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (Vo) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Vo of sample / Vo of vehicle control)] x 100

    • Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: AChE Inhibition
CompoundIC50 (µM)
This compoundExperimental Value
Donepezil (Control)Experimental Value

II. Monoamine Oxidase (MAO) Inhibition Assay

Principle:

This assay measures the activity of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of monoamines.[5] The reaction produces H2O2, which can be detected using a fluorometric probe.[6] By treating cells with this compound, its potential to inhibit MAO activity can be quantified by the reduction in the fluorescent signal. Specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline or pargyline) are used to differentiate the inhibitory effects on the two isoforms.[6][7]

Signaling Pathway: MAO Catalysis and Detection

cluster_0 MAO Catalysis cluster_1 Fluorometric Detection MAO MAO-A / MAO-B Products Aldehyde + NH3 + H2O2 MAO->Products Substrate Monoamine Substrate (e.g., Tyramine) Substrate->MAO H2O2 H2O2 Products->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe Probe->HRP Fluorescence Fluorescent Product HRP->Fluorescence

Caption: MAO catalysis and the principle of fluorometric detection.

Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • SH-SY5Y cells (or other suitable cell line expressing MAO)

  • Cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • This compound stock solution (in DMSO)

  • MAO substrate (e.g., tyramine)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline or Pargyline (MAO-B specific inhibitor)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Cell lysis buffer

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed and culture SH-SY5Y cells in a 96-well plate as described for the AChE assay.

  • Compound Treatment: Treat cells with various concentrations of this compound, along with vehicle and positive controls (clorgyline and selegiline) for at least 24 hours.[8]

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer. Collect the cell lysates.

  • Assay Setup: In a new 96-well black plate, add the cell lysates. To differentiate between MAO-A and MAO-B activity, prepare parallel sets of wells.

    • Total MAO activity: Lysate + this compound

    • MAO-B activity: Lysate + this compound + Clorgyline (to inhibit MAO-A)

    • MAO-A activity: Lysate + this compound + Selegiline (to inhibit MAO-B)

  • Reaction Mix Preparation: Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorometric probe in an appropriate assay buffer.

  • Reaction Initiation: Add the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) using a fluorescence microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cell lysate).

    • Calculate the percentage of inhibition for MAO-A and MAO-B for each concentration of this compound.

    • Determine the IC50 values for both MAO-A and MAO-B inhibition.

Data Presentation: MAO Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compoundExperimental ValueExperimental ValueCalculated Value
Clorgyline (Control)Experimental Value> 100Calculated Value
Selegiline (Control)> 100Experimental ValueCalculated Value

III. General Considerations and Further Assays

  • Cytotoxicity Assessment: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to ensure that the observed enzyme inhibition is not due to cell death.

  • Mechanism of Action Elucidation: Further cell-based assays can be employed to understand the broader cellular effects of this compound, such as assays for cell signaling pathway modulation, changes in cell morphology, and receptor binding or activation.[9][10]

  • High-Content Screening (HCS): For a more comprehensive understanding of this compound's cellular effects, HCS can be utilized to simultaneously measure multiple parameters, including protein expression, localization, and post-translational modifications.[11]

These protocols and application notes provide a robust starting point for the in vitro characterization of this compound. The data generated will be instrumental in guiding its further development as a potential therapeutic agent.

References

Suprafenacine (Solifenacin) Dosage for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suprafenacine, known as solifenacin succinate, is a competitive muscarinic receptor antagonist.[1][2] It exhibits the highest affinity for M3, M1, and M2 muscarinic receptors.[1] In the bladder, M3 receptor antagonism prevents the contraction of the detrusor muscle, while M2 receptor antagonism may inhibit the contraction of smooth muscle.[1] These actions make it effective in treating overactive bladder by increasing bladder capacity and reducing urinary urgency, frequency, and incontinence.[2][3] Preclinical studies in various animal models have been crucial in establishing the safety and efficacy profile of solifenacin before its clinical use in humans. This document provides a compilation of dosage information from these animal studies, detailed experimental protocols, and a diagram of its mechanism of action.

Data Presentation: this compound (Solifenacin) Dosage in Animal Studies

The following tables summarize the quantitative data on solifenacin dosage from various animal toxicology and efficacy studies.

Table 1: Toxicology Studies in Rats

DurationDoses (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
4 weeks5, 10, 25, 50Deaths occurred at 25 and 50 mg/kg/day. Clinical signs included mydriasis, salivation, and abnormal respiration at ≥10 mg/kg/day.[4]<5
13 weeks3, 10, 30, 60/45Low body weight gains and distress at ≥30 mg/kg/day. Mydriasis, salivation, and abnormal respiration at 10 mg/kg.[4] Potential effects on liver and kidney.[4]3[4]
104 weeksup to 20 (males), 15 (females)No increase in tumors observed.[5]Not specified

Table 2: Toxicology Studies in Mice

DurationDoses (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
13 weeks250, 400Deaths occurred at both doses. Signs of toxicity included underactivity, ataxia, tremors, convulsions, and prostration.[4]Not specified
104 weeksup to 200No increase in tumors observed.[5]Not specified
Juvenile (PND10)10, 30, 60Increased lethality and effects on triglyceride levels at 30 and 60 mg/kg/day.[5]10[5]
Juvenile (PND21)10, 30Well tolerated. No unique target organs identified.[5]30

Table 3: Toxicology Studies in Dogs

DurationDoses (mg/kg/day)Key FindingsNOAEL (mg/kg/day)
4 weeks1, 3, 10, 30Excessive salivation and vomiting at the highest doses. Tremors, ataxia, convulsions, and prostration at high doses.[4] ECG effects observed at 30 mg/kg/day.[4]3[4]
13 weeks3, 6, 12, 25/18Excessive salivation and vomiting at the highest doses. Tremors, ataxia, convulsions, and prostration at high doses.[4] ECG effects (prolongation of P-wave and PR interval) at 25/18 mg/kg/day.[4]12[4]
52 weeksup to 20Generally clinically unremarkable.[4]Not specified

Experimental Protocols

Below are detailed methodologies for key experiments cited in the preclinical evaluation of solifenacin.

General Toxicology Study in Rats (4-Week)

Objective: To assess the potential toxicity of solifenacin succinate when administered orally to rats for 4 consecutive weeks.

Materials:

  • Solifenacin succinate

  • Vehicle (e.g., distilled water or 0.5% methylcellulose)

  • Sprague-Dawley rats (equal numbers of males and females)

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Apparatus for clinical observations, body weight measurement, food consumption, and clinical pathology analysis.

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory environment for at least one week before the start of the study.

  • Group Allocation: Randomly assign animals to control and treatment groups. A typical study design would include a vehicle control group and at least three dose level groups (e.g., 5, 10, 25, 50 mg/kg/day).

  • Dose Administration: Administer solifenacin succinate or vehicle orally via gavage once daily for 28 days. The volume administered should be based on the most recent body weight.

  • Clinical Observations: Conduct and record detailed clinical observations daily, noting any signs of toxicity such as changes in behavior, appearance, and physiological functions (e.g., mydriasis, salivation, respiration).[4]

  • Body Weight and Food Consumption: Measure and record the body weight of each animal at least weekly. Measure and record food consumption for each cage at least weekly.

  • Clinical Pathology: Collect blood and urine samples from all animals at the end of the treatment period for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the 4-week period, perform a full necropsy on all animals. Collect and preserve specified organs and tissues for histopathological examination. Organ weights (e.g., adrenals, thymus, liver, kidney, spleen) should be recorded.[4]

  • Data Analysis: Analyze all quantitative data (e.g., body weights, food consumption, clinical pathology parameters, organ weights) using appropriate statistical methods to determine any dose-related effects.

Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic profile of solifenacin following oral administration in dogs.

Materials:

  • Solifenacin succinate

  • Vehicle suitable for oral administration

  • Beagle dogs (typically used in pharmaceutical studies)

  • Catheters for blood collection

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment for drug concentration analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Fast dogs overnight before drug administration. Place an intravenous catheter for serial blood sampling.

  • Dose Administration: Administer a single oral dose of solifenacin succinate.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Determine the concentration of solifenacin in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

  • Data Interpretation: Analyze the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion of solifenacin in dogs.

Mandatory Visualization

Signaling Pathway of this compound (Solifenacin)

Suprafenacine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Bladder Smooth Muscle Cell Acetylcholine_release Acetylcholine (ACh) Release M3_Receptor Muscarinic M3 Receptor Acetylcholine_release->M3_Receptor ACh binds to Gq_protein Gq Protein Activation M3_Receptor->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction This compound This compound (Solifenacin) This compound->M3_Receptor Antagonizes

Caption: Mechanism of action of this compound (Solifenacin) in the bladder.

Experimental Workflow for a Toxicology Study

Toxicology_Workflow Acclimation Animal Acclimation (≥ 1 week) Grouping Randomization and Group Allocation Acclimation->Grouping Dosing Daily Oral Dosing (28 days) Grouping->Dosing Observations Daily Clinical Observations, Weekly Body Weight & Food Intake Dosing->Observations Pathology End-of-Study Clinical Pathology Observations->Pathology Necropsy Necropsy and Organ Weight Measurement Pathology->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Analysis Data Analysis and Reporting Histopathology->Analysis

Caption: Workflow for a 4-week oral toxicology study.

References

Analytical Methods for the Quantification of Solifenacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Accurate and reliable quantification of Solifenacin in various matrices, such as plasma and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides detailed application notes and protocols for the quantification of Solifenacin using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Mechanism of Action: Muscarinic Receptor Antagonism

Solifenacin primarily exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype.[1][3] In the bladder, acetylcholine binding to M3 receptors on the detrusor muscle is a key step in initiating smooth muscle contraction. By blocking this interaction, Solifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[4][5]

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic (Detrusor Muscle Cell) Acetylcholine (ACh) Acetylcholine (ACh) M3 Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3 Receptor Binds to Contraction Contraction M3 Receptor->Contraction Activates Solifenacin Solifenacin Solifenacin->M3 Receptor Blocks Sample_Preparation Sample Preparation (e.g., Tablet Dissolution) HPLC_System HPLC System Sample_Preparation->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Data_Analysis Data Analysis (Quantification) UV_Detector->Data_Analysis Sample_Preparation Sample Preparation (Protein Precipitation or LLE) LC_System LC System Sample_Preparation->LC_System MS_MS_Detector Tandem Mass Spectrometer (MS/MS) LC_System->MS_MS_Detector Data_Analysis Data Analysis (Quantification) MS_MS_Detector->Data_Analysis

References

Application Notes and Protocols for Solifenacin Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Note: The initial query for "Suprafenacine" did not yield specific results. Based on the similarity of the name and the context of urological research, this document focuses on "Solifenacin," a well-documented antimuscarinic agent. The following protocols and data are based on established research for Solifenacin and general principles of drug delivery system development for in vivo applications.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist, primarily selective for the M3 receptor subtype, which is instrumental in the contraction of the urinary bladder smooth muscle.[1][2] Its primary clinical application is in the treatment of overactive bladder.[3] Conventional oral administration of Solifenacin succinate has a high bioavailability of approximately 90%.[1][2][3] However, the development of advanced delivery systems, such as liposomes and hydrogels, offers the potential for controlled release, targeted delivery, and reduced systemic side effects, which are valuable avenues for preclinical in vivo research. These systems can be particularly useful for investigating localized effects and novel therapeutic applications.

Pharmacokinetics of Orally Administered Solifenacin

Understanding the baseline pharmacokinetics of conventionally delivered Solifenacin is crucial for evaluating the performance of novel delivery systems. The following table summarizes key pharmacokinetic parameters of orally administered Solifenacin succinate in healthy adults.

ParameterValueReference
Bioavailability ~90%[1][2][3]
Time to Peak Plasma Concentration (Tmax) 3 - 8 hours[2][3]
Peak Plasma Concentration (Cmax) at 5 mg dose 24.0 - 32.3 ng/mL[2][3]
Peak Plasma Concentration (Cmax) at 10 mg dose 40.6 - 62.9 ng/mL[2][3]
Plasma Protein Binding ~98% (primarily to α1-acid glycoprotein)[1][2]
Volume of Distribution (Vd) ~600 L[2][3]
Metabolism Extensively in the liver, primarily by CYP3A4[1][3]
Elimination Half-Life (t1/2) 33 - 85 hours[3]
Excretion ~7% unchanged in urine[3]

Mechanism of Action and Signaling Pathway

Solifenacin functions by antagonizing muscarinic receptors in the bladder. Acetylcholine (ACh) released from parasympathetic nerves normally binds to M3 muscarinic receptors on the detrusor muscle, initiating a signaling cascade that leads to muscle contraction. Solifenacin competitively blocks this binding, leading to muscle relaxation and an increase in bladder capacity.

cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Detrusor Smooth Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh releases Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle triggers release M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release SR->Ca_Release induces Contraction Muscle Contraction Ca_Release->Contraction leads to PKC->Contraction contributes to Solifenacin Solifenacin Solifenacin->M3_Receptor competitively blocks

Caption: Signaling pathway of Solifenacin's antagonism at the M3 muscarinic receptor.

Liposomal Delivery System for Solifenacin

Liposomes are vesicular structures that can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile platform for drug delivery.[4] For a hydrophobic drug like Solifenacin, liposomes can enhance solubility and potentially modify its pharmacokinetic profile.

Experimental Protocol: Preparation of Solifenacin-Loaded Liposomes

This protocol describes the preparation of Solifenacin-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.

Materials:

  • Solifenacin base

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve Solifenacin, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A common molar ratio for PC:CHOL is 2:1. The drug-to-lipid ratio should be optimized (e.g., 1:10 w/w).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film forms on the inner wall of the flask.

    • Continue to keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • Subject the MLV suspension to probe sonication on an ice bath to reduce the vesicle size and form small unilamellar vesicles (SUVs).

    • Sonication parameters (e.g., power, duration, pulse on/off times) must be optimized to achieve the desired particle size and prevent lipid degradation.

  • Purification and Sterilization:

    • To remove unencapsulated Solifenacin, the liposomal suspension can be centrifuged or passed through a size-exclusion chromatography column.

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Encapsulation Efficiency (EE%):

      • Separate the unencapsulated drug from the liposomes by centrifugation.

      • Disrupt the liposomes in the pellet using a suitable solvent (e.g., methanol).

      • Quantify the amount of encapsulated Solifenacin using a validated HPLC method.

      • Calculate EE% using the formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

In Vivo Evaluation Workflow

Start Start Protocol Animal Acclimatization (e.g., Sprague-Dawley rats) Start->Protocol Grouping Divide into Groups: 1. Control (Saline) 2. Free Solifenacin 3. Liposomal Solifenacin Protocol->Grouping Administration Administer Formulations (e.g., Intravenous or Intravesical Instillation) Grouping->Administration Sampling Blood Sampling at Predetermined Time Points Administration->Sampling Efficacy Efficacy Study (e.g., Cystometry to measure bladder capacity and pressure) Administration->Efficacy parallel study Analysis Plasma Separation and Drug Extraction Sampling->Analysis HPLC Quantify Solifenacin Concentration via HPLC Analysis->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, t1/2, AUC) HPLC->PK_Analysis End End PK_Analysis->End Efficacy->End

Caption: Workflow for in vivo evaluation of liposomal Solifenacin.

Hydrogel-Based Delivery System for Solifenacin

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids.[5][6] They are particularly promising for localized and sustained drug delivery.[7] For Solifenacin, an in-situ forming hydrogel could be instilled into the bladder for prolonged local action, potentially reducing systemic exposure and side effects.[8]

Experimental Protocol: Preparation and Evaluation of a Thermo-responsive Solifenacin Hydrogel

This protocol describes the preparation of a thermo-responsive hydrogel using poloxamers (e.g., Pluronic® F-127), which are liquid at low temperatures and form a gel at physiological temperatures.

Materials:

  • Solifenacin base

  • Poloxamer 407 (Pluronic® F-127)

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Magnetic stirrer and stirring bar

  • Viscometer

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Hydrogel Preparation (Cold Method):

    • Slowly add the required amount of Poloxamer 407 (e.g., 20-25% w/v) to ice-cold PBS while continuously stirring.

    • Maintain the temperature at 4°C and continue stirring until a clear, homogenous solution is formed. This may take several hours.

    • Dissolve the Solifenacin in the cold poloxamer solution.

    • Store the final formulation at 4°C.

  • Characterization:

    • Gelation Temperature (Tgel):

      • Place a small volume of the hydrogel solution in a vial with a magnetic stir bar.

      • Slowly heat the solution on a heating plate while monitoring the temperature.

      • The Tgel is the temperature at which the magnetic stir bar stops moving due to gel formation.

    • Viscosity Measurement:

      • Measure the viscosity of the formulation at different temperatures (e.g., 4°C and 37°C) using a viscometer to confirm its thermo-responsive properties.

  • In Vitro Drug Release:

    • Load a known amount of the Solifenacin hydrogel into a dialysis bag.

    • Place the dialysis bag in a beaker containing a known volume of PBS (pH 7.4) at 37°C, with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh PBS to maintain sink conditions.

    • Analyze the concentration of Solifenacin in the withdrawn samples using HPLC.

In Vivo Intravesical Study Workflow

Start Start Anesthesia Anesthetize Animal (e.g., Female Wistar rat) Start->Anesthesia Catheterization Catheterize Bladder via Urethra Anesthesia->Catheterization Emptying Empty Bladder of Residual Urine Catheterization->Emptying Instillation Instill Cold Hydrogel Formulation or Control Solution into Bladder Emptying->Instillation Dwell Allow Formulation to Dwell (Hydrogel forms in situ at body temp) Instillation->Dwell FollowUp Follow-up at Different Time Points (e.g., 6h, 24h, 48h) Dwell->FollowUp Euthanasia Euthanize Animal FollowUp->Euthanasia Harvest Harvest Bladder Tissue and Collect Urine Euthanasia->Harvest Analysis Homogenize Tissue, Extract Drug and Analyze Solifenacin Content via HPLC Harvest->Analysis Histology Histological Examination of Bladder Tissue for Irritation Harvest->Histology End End Analysis->End Histology->End

Caption: Workflow for in vivo intravesical study of a Solifenacin hydrogel.

References

Application Notes: Fluorescent Labeling of Suprafenacine for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Suprafenacine is a novel, high-affinity antagonist for a specific G-protein coupled receptor (GPCR) implicated in various signaling pathways. To facilitate the study of its pharmacological profile, including receptor binding, internalization, and subcellular localization, a fluorescently labeled version of this compound is an invaluable tool. Fluorescent labeling enables real-time visualization of the molecule's interaction with live cells, providing critical insights for drug development and biological research.[][2][3]

This document provides a detailed protocol for the covalent conjugation of this compound with an amine-reactive fluorescent dye and its subsequent application in live-cell imaging. The strategy involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated fluorophore with a primary amine present on an analogue of this compound.[4][5][6] This method is widely used for its efficiency and the stability of the resulting amide bond.[7]

Data Presentation

Table 1: Properties of Recommended Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is critical and should be based on the available excitation sources and emission filters of the imaging system, as well as the desired photophysical properties like brightness and photostability.[8][9][10]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Alexa Fluor™ 488 NHS Ester 499520~73,0000.92Bright, photostable, green emission.[11]
Alexa Fluor™ 555 NHS Ester 553568~155,0000.10Bright, photostable, orange emission.[11]
Alexa Fluor™ 647 NHS Ester 650671~270,0000.33Bright, far-red emission, reduces cell autofluorescence.[11]
DyLight™ 488 NHS Ester 492519~70,0000.90High fluorescence intensity and photostability.[11]
Table 2: Hypothetical Characteristics of this compound-AF488 Conjugate

Successful conjugation and purification will yield a fluorescently labeled small molecule with predictable spectroscopic properties. The degree of labeling (DOL) indicates the average number of dye molecules per molecule of this compound.

ParameterValueMethod of Determination
Compound Name This compound-Alexa Fluor™ 488-
Degree of Labeling (DOL) 0.9 - 1.1UV-Vis Spectrophotometry
Absorption Max (nm) ~280 nm, 499 nmUV-Vis Spectrophotometry
Emission Max (nm) 520 nmFluorometry
Molecular Weight ~1001.5 g/mol Mass Spectrometry

Experimental Protocols

Protocol 1: Fluorescent Conjugation of this compound

This protocol details the reaction between a this compound analogue containing a primary amine and an amine-reactive NHS-ester dye. The reaction should be performed in an amine-free buffer at a slightly basic pH to ensure the primary amine is deprotonated and reactive.[6]

Materials:

  • This compound (with primary amine)

  • Alexa Fluor™ 488 NHS Ester (or other selected dye)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Microcentrifuge tubes

  • Vortex mixer and shaker

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, bring the vial of NHS-ester dye to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[7]

  • Reaction Setup: Add the dye stock solution to the this compound solution. A typical starting point is a 1.5 to 5-fold molar excess of dye to this compound.

  • Incubation: Vortex the reaction mixture gently and incubate for 1 hour at room temperature, protected from light. Continuous gentle mixing on a shaker is recommended.

  • Stopping the Reaction (Optional): The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine. However, proceeding directly to purification is common and effective.

Protocol 2: Purification by Reverse-Phase HPLC

Purification is essential to remove unreacted free dye, which can cause high background fluorescence in imaging experiments.[12] RP-HPLC is an effective method for separating the more hydrophobic fluorescent conjugate from the unreacted small molecule and the free dye.[13]

Materials:

  • RP-HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 column suitable for small molecule purification

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the reaction mixture onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

  • Fraction Collection: Monitor the elution profile at two wavelengths: one for this compound (e.g., ~280 nm) and one for the fluorescent dye (e.g., 499 nm for Alexa Fluor 488).[14] The conjugate should show absorbance at both wavelengths. Collect the corresponding peak.

  • Solvent Removal: Remove the solvent from the collected fractions using a lyophilizer or centrifugal evaporator.

  • Storage: Store the dried, purified conjugate at -20°C or -80°C, protected from light.

Protocol 3: Characterization of this compound-Dye Conjugate

A. UV-Vis Spectrophotometry for Degree of Labeling (DOL):

  • Resuspend the purified conjugate in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at the absorbance maximum of the drug (~280 nm) and the dye (A_max_ for the dye).

  • Calculate the concentration of the dye using its molar extinction coefficient (ε_dye_).

  • Calculate the corrected absorbance of this compound at 280 nm by subtracting the contribution of the dye's absorbance at that wavelength. A correction factor (CF = A₂₈₀ / A_max_ of the dye) is used for this.

    • A₂₈₀_corrected_ = A₂₈₀_measured_ - (A_max_dye_ × CF)

  • Calculate the concentration of this compound using its molar extinction coefficient (ε_supra_).

  • The DOL is the molar ratio of the dye to the protein:

    • DOL = [Dye] / [this compound]

B. Mass Spectrometry:

  • Confirm the identity and purity of the conjugate using LC-MS. The resulting mass should correspond to the sum of the molecular weight of this compound and the fluorescent dye.[15]

Protocol 4: Live-Cell Imaging

This protocol describes the use of fluorescently labeled this compound to visualize its binding to GPCRs on the surface of live cells.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Glass-bottom imaging dishes or plates

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Purified this compound-dye conjugate

  • Confocal or fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.

  • Cell Preparation: On the day of imaging, aspirate the culture medium and gently wash the cells twice with pre-warmed live-cell imaging buffer.

  • Labeling: Add the this compound-dye conjugate, diluted to the desired final concentration (typically in the nM to low µM range) in imaging buffer, to the cells.

  • Incubation: Incubate the cells with the fluorescent ligand for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

  • Washing: Gently wash the cells two to three times with fresh imaging buffer to remove unbound conjugate and reduce background fluorescence.[16]

  • Imaging: Immediately image the cells using a confocal microscope. Use the appropriate laser line for excitation and set the emission detector to capture the fluorescence from the chosen dye.[2][17] Acquire images to observe the localization of the fluorescent signal, which is expected to be primarily on the cell membrane where the GPCRs are located.

Visualizations

G cluster_2 Intracellular This compound This compound (Antagonist) GPCR GPCR This compound->GPCR Blocks Ligand Agonist Ligand->GPCR Activates G_protein G-Protein (α, β, γ) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (Blocked) Effector->Response Leads to

Caption: this compound antagonizes a GPCR signaling pathway.

G Start Start Labeling 1. Conjugation Reaction (this compound + NHS-Ester Dye) Start->Labeling Cell_Culture 4. Cell Culture & Plating Purification 2. Purification (RP-HPLC) Labeling->Purification Characterization 3. Characterization (Spectroscopy, MS) Purification->Characterization Cell_Labeling 5. Live Cell Labeling Characterization->Cell_Labeling Cell_Culture->Cell_Labeling Imaging 6. Confocal Microscopy Cell_Labeling->Imaging End Analysis Imaging->End

Caption: Experimental workflow for imaging with labeled this compound.

Caption: NHS-ester reaction for labeling this compound.

References

Application Notes and Protocols for CRISPR Screening with Small Molecule Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screens in combination with a small molecule treatment. This powerful methodology is designed for researchers, scientists, and drug development professionals aiming to identify and validate novel drug targets, understand mechanisms of drug resistance, and elucidate drug-gene interactions.

Introduction

CRISPR-Cas9 genome editing technology has revolutionized functional genomic screening.[1][2][3] When coupled with small molecule treatment, it allows for the systematic identification of genes that modulate cellular responses to a specific compound.[4][5][6] This approach can uncover synthetic lethal interactions, pinpoint drug resistance genes, and reveal the molecular pathways through which a drug exerts its effects.[5][7]

This document outlines the necessary steps for performing a pooled CRISPR knockout screen, from the initial experimental design and sgRNA library preparation to data analysis and hit validation. The protocols provided are generalized to be adaptable for various small molecules and cell lines.

Core Concepts and Experimental Design

A typical CRISPR screen with a small molecule involves treating a population of cells, previously transduced with a pooled sgRNA library, with the compound of interest. The goal is to identify sgRNAs that are either enriched or depleted in the drug-treated population compared to a control population.

  • Positive Selection Screens: Identify genes whose knockout confers resistance to the drug, leading to the enrichment of the corresponding sgRNAs.

  • Negative Selection Screens: Identify genes whose knockout confers sensitivity to the drug, resulting in the depletion of the corresponding sgRNAs.[8]

Key considerations for experimental design include the choice of cell line, sgRNA library, and the concentration and duration of the small molecule treatment.

Experimental Workflow

The overall workflow for a CRISPR screen with small molecule treatment can be broken down into several key stages, as illustrated below.

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cluster_validation Phase 4: Validation sgRNA_Library sgRNA Library Selection & Preparation Lentivirus_Production Lentivirus Production sgRNA_Library->Lentivirus_Production Transduction Transduction of Cells with sgRNA Library Lentivirus_Production->Transduction Cell_Line_Selection Cell Line Selection & Cas9 Expression Cell_Line_Selection->Transduction Selection Antibiotic Selection of Transduced Cells Transduction->Selection Treatment Treatment with Small Molecule Selection->Treatment gDNA_Extraction Genomic DNA Extraction Treatment->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassettes gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis & Hit Identification NGS->Data_Analysis Hit_Validation Hit Validation (Individual Knockouts) Data_Analysis->Hit_Validation

Caption: CRISPR screening workflow with small molecule treatment.

Detailed Experimental Protocols

sgRNA Library Preparation and Lentivirus Production

This protocol describes the steps for amplifying a pooled sgRNA library and producing lentivirus for transduction.

Materials:

  • Pooled sgRNA library plasmid DNA

  • Electrocompetent E. coli

  • LB agar plates with ampicillin

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells

  • Transfection reagent

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Protocol:

  • Library Amplification:

    • Transform the pooled sgRNA library plasmid DNA into electrocompetent E. coli.[9]

    • Plate the transformed bacteria on LB-ampicillin agar plates and incubate overnight at 37°C.[9]

    • Harvest the bacterial colonies and perform a maxi-prep to isolate the plasmid DNA. Ensure high purity and concentration of the library.

  • Lentivirus Production:

    • Plate HEK293T cells in 15 cm dishes and grow to 70-80% confluency.

    • Co-transfect the HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids using a suitable transfection reagent. A common ratio is 4:3:1 for library:packaging:envelope plasmids.[10]

    • After 12-16 hours, replace the transfection medium with fresh DMEM supplemented with 10% FBS.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the harvested supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • The viral supernatant can be used directly or concentrated by ultracentrifugation. Aliquot and store at -80°C.

Cell Transduction and Selection

This protocol details the transduction of the target cell line with the pooled sgRNA lentiviral library.

Materials:

  • Target cell line stably expressing Cas9

  • Lentiviral supernatant containing the sgRNA library

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Complete growth medium

Protocol:

  • Determine Viral Titer: Before the main screen, perform a titration experiment to determine the optimal multiplicity of infection (MOI) for the target cells. Aim for an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Transduction:

    • Plate the Cas9-expressing target cells in large-format culture vessels. The number of cells should be sufficient to maintain a library coverage of at least 500-1000 cells per sgRNA.[10]

    • Add the calculated volume of lentiviral supernatant and polybrene (typically 4-8 µg/mL) to the cells.

    • Incubate for 24-48 hours.

  • Antibiotic Selection:

    • Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).

    • Continue selection for 2-3 days until a non-transduced control plate shows complete cell death.

    • Expand the surviving cells, maintaining library representation.[9]

Small Molecule Treatment and Sample Collection

This protocol outlines the treatment of the transduced cell population with the small molecule of interest.

Materials:

  • Transduced and selected cell population

  • Small molecule of interest (e.g., Suprafenacine)

  • DMSO (or other vehicle control)

  • Complete growth medium

Protocol:

  • Determine IC50: Prior to the screen, perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of the small molecule in the target cell line. This will inform the concentration to be used in the screen.

  • Treatment:

    • Split the transduced cell population into two groups: a treatment group and a vehicle control group (e.g., DMSO). Ensure that library coverage is maintained in both arms of the experiment.

    • Treat the cells with the small molecule at a pre-determined concentration (e.g., IC20-IC50) or with the vehicle control.

    • Culture the cells for a sufficient duration to allow for the desired selective pressure (typically 10-14 population doublings).[9]

  • Sample Collection:

    • Harvest cell pellets from both the treatment and control populations at the end of the experiment. The cell pellet size should be sufficient to maintain library coverage.

    • Store the cell pellets at -80°C until genomic DNA extraction.

Genomic DNA Extraction, PCR, and Sequencing

This protocol describes the preparation of the sgRNA libraries for next-generation sequencing.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Next-generation sequencing platform

Protocol:

  • Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercial kit. Ensure high quality and quantity of the extracted DNA.

  • PCR Amplification:

    • Amplify the sgRNA cassettes from the genomic DNA using primers that add the necessary sequencing adapters and barcodes.

    • Perform a sufficient number of PCR reactions to maintain library complexity.

  • Purification and Sequencing:

    • Pool the PCR products and purify them using a PCR purification kit.

    • Quantify the final library and submit for next-generation sequencing.[11]

Data Analysis and Hit Identification

The analysis of CRISPR screen data involves several computational steps to identify genes that are significantly enriched or depleted in the treatment condition.[12]

Data Analysis Workflow:

  • Read Alignment: Align the sequencing reads to a reference file containing all sgRNA sequences in the library.

  • sgRNA Abundance Quantification: Count the number of reads for each sgRNA in each sample.

  • Normalization: Normalize the read counts to account for differences in sequencing depth and library size.

  • Hit Identification: Use statistical methods (e.g., MAGeCK, DrugZ) to identify sgRNAs and genes that are significantly enriched or depleted in the drug-treated samples compared to the control samples.[1]

Hypothetical Signaling Pathway Targeted by a Small Molecule

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a small molecule, leading to apoptosis. A CRISPR screen could be used to identify components of this pathway that, when knocked out, confer resistance to the drug.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylates & Inactivates Transcription_Factor Transcription Factor TF_Inhibitor->Transcription_Factor Releases Gene_Expression Gene Expression (Pro-apoptotic genes) Transcription_Factor->Gene_Expression Translocates to Nucleus Small_Molecule Small Molecule (e.g., this compound) Small_Molecule->Kinase2 Inhibits Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for drug-induced apoptosis.

Data Presentation

The results of a CRISPR screen are typically presented in tables that summarize the key findings.

Table 1: Top 5 Enriched Genes (Potential Resistance Hits)

Gene SymbolLog2 Fold Change (Treated vs. Control)p-valueFalse Discovery Rate (FDR)
GENE-A5.21.5e-83.2e-7
GENE-B4.83.2e-85.1e-7
GENE-C4.51.1e-71.2e-6
GENE-D4.15.6e-74.8e-6
GENE-E3.98.9e-76.3e-6

Table 2: Top 5 Depleted Genes (Potential Sensitizer Hits)

Gene SymbolLog2 Fold Change (Treated vs. Control)p-valueFalse Discovery Rate (FDR)
GENE-F-6.12.3e-94.5e-8
GENE-G-5.75.8e-98.2e-8
GENE-H-5.31.4e-81.5e-7
GENE-I-4.94.2e-83.7e-7
GENE-J-4.67.1e-85.9e-7

Conclusion

CRISPR screening in combination with small molecule treatment is a robust and high-throughput method for elucidating drug-gene interactions. The protocols and guidelines presented here provide a framework for conducting these experiments. Careful planning, execution, and data analysis are critical for the success of these screens and for the identification of high-confidence candidate genes for further investigation.

References

Troubleshooting & Optimization

Suprafenacine off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suprafenacine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental issues and understand potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a different phenotype than the expected G2/M arrest after this compound treatment. What could be the cause?

A1: While this compound primarily induces G2/M arrest by destabilizing microtubules, observing a different phenotype could be due to several factors including cell-line specific responses, compound concentration, or potential off-target effects. We recommend the following troubleshooting steps:

  • Verify Compound Integrity and Concentration: Ensure the compound is correctly solubilized and the final concentration in your assay is accurate.

  • Cell Line Characterization: Different cell lines may exhibit varied responses. Confirm the expected phenotype in a recommended positive control cell line.

  • Assess Cell Cycle Profile: Perform a comprehensive cell cycle analysis using flow cytometry to quantify the percentage of cells in each phase (G0/G1, S, G2/M). A significant deviation from the expected G2/M accumulation may indicate off-target activities.

  • Investigate Off-Target Kinase Activity: Some microtubule-targeting agents have been reported to have off-target effects on protein kinases.[1] Consider performing a kinome-wide selectivity profile to identify any unintended kinase inhibition.

Q2: I am observing significant cytotoxicity in non-proliferating or terminally differentiated cells treated with this compound. Is this expected?

A2: This is a critical observation and may point towards off-target effects. This compound's primary mechanism of inducing apoptosis is linked to mitotic arrest. High toxicity in non-dividing cells, such as neurons, is a known concern for some microtubule-destabilizing agents and is often attributed to the disruption of essential microtubule-dependent processes in these cells.[2]

To investigate this further, we suggest:

  • Dose-Response Curve in Non-proliferating Cells: Determine the IC50 of this compound in your non-proliferating cell model to quantify the extent of toxicity.

  • Neuronal Toxicity Assessment: If working with neuronal models, assess neurite outgrowth and microtubule integrity using immunofluorescence.

  • Proteomic Profiling: A broad, unbiased proteomic screen can help identify unintended protein interactions or pathway perturbations in these cells.

Q3: How can I confirm that the observed cellular effects are due to on-target (tubulin) engagement of this compound?

A3: Differentiating on-target from off-target effects is crucial. We recommend a multi-pronged approach:

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to tubulin in a cellular context.[3]

  • CRISPR/Cas9 Knockout/Knock-in: In cell lines where the target is knocked out or mutated to prevent drug binding, the cellular phenotype should be rescued if the effect is on-target.[4]

  • Compare with other Microtubule Destabilizers: Compare the phenotypic and molecular signatures of this compound treatment with other known microtubule-destabilizing agents that bind to different sites on tubulin (e.g., vinca alkaloids, colchicine).[5]

Troubleshooting Guides

Issue 1: Inconsistent Cell Cycle Arrest Data

Symptoms: High variability in the percentage of G2/M arrested cells between experiments.

Possible Causes:

  • Inconsistent cell seeding density.

  • Variation in this compound concentration.

  • Cell cycle synchronization issues.

  • Flow cytometry gating inconsistencies.

Suggested Mitigation and Experimental Protocols:

StepActionDetailed ProtocolExpected Outcome
1Standardize Cell Culture Ensure consistent cell seeding density and passage number. Allow cells to adhere and resume normal growth for 24 hours before treatment.Reduced variability in baseline cell cycle distribution.
2Accurate Dosing Prepare fresh dilutions of this compound for each experiment from a validated stock solution.Consistent drug exposure across experiments.
3Optimize Staining Use a standardized protocol for cell fixation and DNA staining with propidium iodide (PI).Clear and reproducible histograms for cell cycle analysis.[6]
4Consistent Gating Apply a consistent gating strategy in your flow cytometry analysis software to define G0/G1, S, and G2/M populations.Reliable quantification of cell cycle phases.
Issue 2: Suspected Off-Target Kinase Inhibition

Symptoms:

  • Unexpected changes in phosphorylation of key signaling proteins.

  • Cellular phenotypes not readily explained by microtubule destabilization alone.

Suggested Mitigation and Experimental Protocols:

To identify potential off-target kinase activity, a systematic approach is recommended.

Workflow for Investigating Off-Target Kinase Activity

A Hypothesis: Unexpected phenotype due to off-target kinase inhibition B Biochemical Screen: Kinome-wide Profiling A->B Initial broad screening C Cell-Based Assay: NanoBRET™ Target Engagement B->C Validate hits in live cells D Pathway Analysis: Western Blot for Phospho-proteins C->D Confirm downstream pathway modulation E Data Interpretation & Mitigation Strategy D->E Synthesize data

Caption: Workflow for identifying and validating off-target kinase effects.

1. Kinome Profiling (Biochemical Assay)

  • Objective: To screen this compound against a large panel of purified kinases to identify potential off-target interactions.

  • Methodology: Utilize a commercially available kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems).[7] The compound is tested at one or more concentrations against a panel of kinases, and the percent inhibition is measured.

  • Data Presentation:

Kinase Target% Inhibition at 1 µM this compoundIC50 (nM)
Target X95%50
Target Y80%250
Target Z15%>10,000
  • Interpretation: Potent inhibition of kinases unrelated to microtubule dynamics suggests an off-target effect.

2. NanoBRET™ Target Engagement Assay (Cell-Based Assay)

  • Objective: To confirm the binding of this compound to the identified off-target kinase(s) in living cells.[8][9]

  • Methodology: This assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer that binds to the kinase's active site. Displacement of the tracer by this compound results in a loss of BRET signal.

  • Experimental Protocol:

    • Co-transfect cells with plasmids encoding the NanoLuc®-kinase fusion protein and a transfection carrier DNA.[9]

    • Culture cells for 18-24 hours to allow for protein expression.

    • Harvest and resuspend cells in Opti-MEM.

    • Add the fluorescent tracer and varying concentrations of this compound to a 384-well plate.

    • Add the transfected cells to the plate and incubate for 2 hours at 37°C.[9]

    • Add the NanoBRET™ substrate and measure the donor (450 nm) and acceptor (610 nm) luminescence.[9]

    • Calculate the BRET ratio (Acceptor/Donor).

  • Data Presentation:

CompoundIC50 in NanoBRET™ Assay (nM)
This compound150
Control Inhibitor25

3. Mitigation Strategies

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce affinity for the off-target kinase while retaining on-target activity.

  • Use of More Selective Tool Compounds: If available, use a more selective microtubule-destabilizing agent as a control to differentiate phenotypes.

  • Dose Reduction: Use the lowest effective concentration of this compound that elicits the on-target effect to minimize off-target engagement.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle following this compound treatment.[6][10][11]

Materials:

  • Cells of interest

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)[12]

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for the desired time period.

  • Harvest cells, including both adherent and floating populations.

  • Wash the cell pellet with 1 ml of cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the pellet in 0.5 ml of PBS.

  • While vortexing gently, add 4.5 ml of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 1 ml of PBS.

  • Resuspend the pellet in 500 µl of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

Workflow for Cell Cycle Analysis

A Cell Seeding & Treatment B Harvest & Fixation (70% Ethanol) A->B C Staining (Propidium Iodide/RNase A) B->C D Flow Cytometry Analysis C->D

Caption: A streamlined workflow for preparing cells for cell cycle analysis.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.[13][14][15]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

  • To 100 µl of the cell suspension, add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Signaling Pathway: this compound-Induced Apoptosis

cluster_cell Cancer Cell This compound This compound Microtubules Microtubule Destabilization This compound->Microtubules MitoticArrest G2/M Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: On-target signaling pathway of this compound leading to apoptosis.

References

Improving Suprafenacine solubility for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges with Suprafenacine solubility in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution when added to my cell culture medium. Isn't it supposed to be water-soluble?

This is a common issue that can arise from several factors. While the succinate salt of Solifenacin (often referred to as this compound) is reported to be highly soluble in aqueous solutions (approximately 200-300 mg/mL in media with a pH range of 1-6.8)[1], precipitation in complex cell culture media can still occur.

Potential causes include:

  • Compound Form: You may be using the free base form of the molecule, which has lower aqueous solubility than the succinate salt.

  • Media Interactions: Components in your cell culture medium, such as salts and proteins, can interact with the compound, leading to precipitation. This is especially true for concentrated media or media with high salt content.[2]

  • "Salting Out" Effect: When a highly concentrated stock solution (e.g., in DMSO) is diluted too quickly into an aqueous medium, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can cause some components, including the dissolved compound, to precipitate.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For the succinate salt form, sterile, deionized water is a suitable solvent due to its high solubility.[1] However, to ensure sterility and achieve high concentrations for serial dilutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic or poorly soluble compounds for cell culture.[4][5]

Key considerations for using DMSO:

  • It is crucial to use a minimal volume of DMSO to dissolve the compound.[6]

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic to most cell lines.[6][7] Primary cells may be even more sensitive, requiring concentrations not exceeding 0.1%.[6]

  • Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[6]

Q3: How can I prepare a stable, high-concentration stock solution and dilute it for my experiment?

A stepwise dilution process is recommended to prevent precipitation.[7] A general workflow is outlined below. For a detailed step-by-step guide, please refer to the Experimental Protocols section.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_culture Cell Treatment weigh Weigh this compound dissolve Dissolve in minimal 100% DMSO weigh->dissolve e.g., to 10-50 mM intermediate Perform intermediate dilution in sterile PBS or medium dissolve->intermediate Stepwise dilution final Add dropwise to final culture medium with gentle mixing intermediate->final Ensure final DMSO < 0.5% treat Add working solution to cells final->treat

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting Guide: Compound Precipitation

If you observe turbidity, crystals, or a film in your cell culture medium after adding this compound, consult the following table to identify the potential cause and find a solution.

Potential Cause Observation Recommended Solution Citations
Temperature Shift Precipitate appears after warming refrigerated medium or after freeze-thaw cycles.Warm media to 37°C and swirl to redissolve. If precipitate remains, discard. Avoid repeated freeze-thaw cycles of stock solutions and media.[8]
Rapid Dilution Compound precipitates immediately upon adding the DMSO stock to the culture medium.Perform a stepwise or serial dilution. First, dilute the DMSO stock into a small volume of PBS or serum-free medium, then add this intermediate solution dropwise to the final culture volume while gently mixing.[4][7]
High Final Concentration Precipitation occurs when trying to achieve a high working concentration of the drug in the medium.The desired concentration may exceed the solubility limit of the drug in the complex medium. Consider using a solubilizing agent or accepting a lower maximum working concentration.[2]
Media Evaporation Crystal-like precipitates form on culture surfaces over time.Ensure proper humidity in the incubator. Use vented caps where appropriate but ensure they are not allowing excessive evaporation. Seal culture plates with parafilm for long-term experiments.
pH Instability Precipitate forms after adding other supplements or if the medium color changes, indicating a pH shift.Ensure all media components are properly buffered. When preparing media from powder, add components in the correct order, dissolving calcium salts separately.[9]
Contamination The entire medium appears turbid, and a pH change (e.g., yellowing) may be visible.Check a sample under a microscope for bacteria or fungi. If contaminated, discard the culture and medium, and thoroughly decontaminate the incubator and hood.[8]

Alternative Solubilization Strategies

If you are working with a form of this compound with intrinsically low solubility, or if standard methods are failing, consider these advanced techniques.[10]

Technique Description Considerations Citations
pH Adjustment For weakly acidic or basic compounds, adjusting the pH of the solvent can significantly increase solubility.Ensure the final pH is compatible with your cell line's health and does not alter the compound's activity.[11][12]
Use of Co-solvents In addition to DMSO, other co-solvents like ethanol, PEG400, or glycerol can be used in combination to improve solubility.Check the tolerance of your specific cell line to any new co-solvent. The final concentration should be minimized.[5][13]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.This can alter the drug's effective concentration and release kinetics. β-cyclodextrins may have some toxicity.[10][11]
Use of Surfactants Non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can be used at low concentrations to form micelles that solubilize the compound.Surfactants can affect cell membranes and should be used at the lowest effective concentration with appropriate controls.[5][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 362.46 g/mol for free base)[14]

  • 100% Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, nuclease-free microcentrifuge tubes[4]

  • Calibrated analytical balance and sterile weighing tools

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh out 3.62 mg of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.[13]

  • Vortex gently until the powder is completely dissolved.[4][13] Visually inspect against a light source to ensure no particulates remain.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[7]

  • Store the stock solution at -20°C or -80°C for long-term stability.[7]

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

Objective: To prepare a final working concentration of 10 µM this compound in a 10 mL culture volume, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Thaw one aliquot of the 10 mM this compound stock solution on ice.

  • Intermediate Dilution (1:10): In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of sterile PBS or serum-free medium. Mix gently by pipetting. This creates a 1 mM intermediate solution.

  • Final Dilution (1:100): Add 100 µL of the 1 mM intermediate solution to your 10 mL of pre-warmed complete cell culture medium.

  • Mix the final solution immediately but gently by swirling the flask or rocking the plate to ensure homogenous distribution and prevent localized high concentrations that could cause precipitation.

  • The final concentration of this compound is 10 µM, and the final concentration of DMSO is 0.1%.

  • Prepare a vehicle control by adding 10 µL of 100% DMSO to 990 µL of PBS/medium, and then adding 100 µL of this solution to another 10 mL of culture medium.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound (Solifenacin) functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[14][15] It has a higher affinity for the M3 and M1 receptor subtypes compared to the M2 subtype.[15][16] In tissues like the bladder smooth muscle, acetylcholine binding to M3 receptors triggers a signaling cascade that leads to muscle contraction. By blocking this binding, this compound prevents this contraction.[15][17]

G cluster_pathway Muscarinic M3 Receptor Signaling cluster_drug Drug Action ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction This compound This compound This compound->M3R Blocks

Caption: this compound competitively blocks the M3 muscarinic receptor.

References

Technical Support Center: Overcoming Suprafenacine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suprafenacine. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound in cancer models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you investigate and overcome acquired resistance to this compound in your cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an indazole-hydrazide agent that acts as a microtubule destabilizer. By disrupting the dynamic nature of microtubules, it interferes with mitotic spindle formation, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1] An important characteristic of this compound is its ability to bypass the P-glycoprotein (P-gp/MDR1) efflux pump, making it effective in some multidrug-resistant cell lines.[1]

Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms?

A2: Acquired resistance to anti-cancer agents, including microtubule inhibitors, is a complex process. While this compound can bypass P-gp, other mechanisms can arise. Potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to overcome drug-induced stress. The most common pathways implicated in drug resistance are the PI3K/Akt/mTOR and Ras/MAPK cascades.[2][3][4][5]

  • Alterations in Apoptotic Pathways: Changes in the expression levels of pro-survival (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) proteins can make cells resistant to drug-induced cell death.[6]

  • Upregulation of other Drug Efflux Pumps: While P-gp may be bypassed, other ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs) or breast cancer resistance protein (BCRP), could be upregulated to export this compound from the cell.[7]

  • Target Modification: Although less common for microtubule binders than for kinase inhibitors, mutations in the tubulin subunits (α- or β-tubulin) could potentially alter the drug binding site and reduce its efficacy.

Q3: How do I begin to investigate the mechanism of resistance in my cell line?

A3: A logical first step is to characterize the resistance and then screen for the most common mechanisms.

  • Quantify the level of resistance: Determine the IC50 (half-maximal inhibitory concentration) of this compound in your resistant cell line and compare it to the parental, sensitive cell line. A significant fold-change confirms resistance.

  • Check for bypass pathway activation: Use Western blotting to analyze the phosphorylation status of key proteins in survival pathways, such as Akt, mTOR, and ERK, comparing resistant and sensitive cells.

  • Assess drug efflux: Use a fluorescent substrate assay with known inhibitors of various ABC transporters to see if efflux activity is increased in your resistant line.

Q4: Are there potential combination therapies to overcome this compound resistance?

A4: Yes, combination therapy is a primary strategy to overcome resistance.[8][9] Based on the resistance mechanism, you could consider:

  • PI3K/Akt/mTOR Inhibitors: If you observe activation of this pathway, inhibitors like Perifosine or MK-2206 could restore sensitivity.[10]

  • MEK/ERK Inhibitors: If the MAPK pathway is activated, drugs like Trametinib or Selumetinib may be effective.

  • Apoptosis Sensitizers (BH3 Mimetics): If resistance is due to altered apoptosis regulation, drugs like Venetoclax (a Bcl-2 inhibitor) could be synergistic.

  • Broad-Spectrum ABC Transporter Inhibitors: If you suspect efflux pump activity, compounds can be used to block multiple transporters.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound-resistant cells.

Problem 1: The IC50 of this compound has significantly increased in my long-term culture.
  • Issue: Your cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. This indicates the selection or development of a resistant population.

  • Troubleshooting Workflow:

    G start High IC50 Observed confirm Confirm Resistance: Compare IC50 of resistant line vs. parental line (frozen stock). start->confirm pathway Hypothesis 1: Bypass Pathway Activation confirm->pathway efflux Hypothesis 2: Increased Drug Efflux confirm->efflux apoptosis Hypothesis 3: Altered Apoptosis confirm->apoptosis test_pathway Action: Western Blot for p-Akt, p-ERK. pathway->test_pathway test_efflux Action: Use ABC transporter assay (e.g., Rhodamine 123 assay). efflux->test_efflux test_apoptosis Action: Western Blot for Bcl-2, Bax. apoptosis->test_apoptosis result_pathway Pathway Activated? test_pathway->result_pathway result_efflux Efflux Increased? test_efflux->result_efflux result_apoptosis Bcl-2/Bax Ratio Increased? test_apoptosis->result_apoptosis solution_pathway Solution: Combine this compound with pathway inhibitor (e.g., PI3Ki). result_pathway->solution_pathway Yes no_result Investigate other mechanisms (e.g., tubulin sequencing, EMT markers). result_pathway->no_result No solution_efflux Solution: Combine this compound with ABC transporter inhibitor. result_efflux->solution_efflux Yes result_efflux->no_result No solution_apoptosis Solution: Combine this compound with BH3 mimetic (e.g., Venetoclax). result_apoptosis->solution_apoptosis Yes result_apoptosis->no_result No

    Caption: Troubleshooting flowchart for investigating this compound resistance.

Problem 2: My Western blot results for signaling pathways are inconclusive.
  • Issue: You do not see a clear difference in the phosphorylation of Akt or ERK between your sensitive and resistant cells, or the results are highly variable.

  • Possible Causes & Solutions:

    • Suboptimal Antibody: Ensure your primary antibodies (especially for phosphorylated proteins) are validated for the species and application. Run positive and negative controls.

    • Cell State: The activation state of signaling pathways can be highly dynamic. Ensure cells are harvested at a consistent confluency and serum starvation is performed correctly before stimulation or lysis to reduce baseline signaling.

    • Loading Inconsistency: Always probe for a loading control (e.g., GAPDH, β-Actin) on the same blot to ensure equal protein amounts were loaded.

    • Wrong Timepoint: The activation of bypass pathways might only be apparent after a certain duration of drug treatment. Perform a time-course experiment (e.g., 0, 6, 12, 24 hours of this compound treatment) to identify the optimal time to observe pathway activation.

Data Summaries

Table 1: Example IC50 Values for this compound

This table illustrates typical data you would generate to confirm resistance. MCF-7 is the parental (sensitive) cell line, and MCF-7/SR is the derived this compound-Resistant subline.

Cell LineDrugIC50 (nM) ± SDFold Resistance
MCF-7This compound15.2 ± 2.11.0
MCF-7/SRThis compound245.8 ± 18.516.2
Table 2: Example Protein Expression Changes in Resistant Cells

This table shows hypothetical Western blot quantification data pointing towards a PI3K/Akt pathway activation mechanism. Data is normalized to the parental cell line.

Protein TargetCellular LocationRelative Expression (MCF-7/SR vs. MCF-7)
Phospho-Akt (Ser473)Cytoplasm/Membrane3.8-fold increase
Total AktCytoplasm/Membrane1.1-fold increase
Bcl-2Mitochondria2.9-fold increase
ABCB1 (P-gp)Cell Membrane1.2-fold increase (No significant change)

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a common method for developing a drug-resistant cell line in vitro through continuous, escalating drug exposure.[11][12][13]

  • Workflow Diagram:

    G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation Cycle (Repeat) cluster_2 Phase 3: Characterization start Start with Parental Sensitive Cells ic50 Determine Initial IC50 start->ic50 expose Culture cells in media with this compound at IC20 ic50->expose recover Wait for cell population to recover (>80% confluency) expose->recover increase Increase drug concentration by 1.5x - 2.0x recover->increase freeze Freeze down a stock of cells at each new concentration increase->freeze freeze->recover continue cycle stable Establish stable culture at high drug concentration freeze->stable confirm Confirm new IC50 and test for stability stable->confirm

    Caption: Workflow for developing a drug-resistant cell line.

  • Methodology:

    • Determine Initial IC50: First, perform a dose-response assay (e.g., MTT or CCK-8) to accurately determine the IC50 of this compound for the parental cell line.[11]

    • Initial Exposure: Begin by culturing the parental cells in their standard medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

    • Recovery and Escalation: When the cells have repopulated the flask (reaching ~80% confluency), passage them into a new flask with a 1.5- to 2-fold higher concentration of this compound.[13]

    • Cryopreservation: At each successful step of concentration increase, freeze down several vials of the cells. This is critical for creating backups.[12][14]

    • Repeat: Continue this process of dose escalation over several months. The process can take 6-12 months to achieve a high level of resistance.

    • Stabilization and Characterization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells continuously in the high-drug medium for several passages to ensure stability. The resulting resistant cell line should then be characterized.

Protocol 2: Western Blot for Bypass Pathway Activation

This protocol details how to detect the activation of the PI3K/Akt pathway.

  • Signaling Pathway Diagram:

    G cluster_drug cluster_bypass This compound This compound microtubules Microtubules This compound->microtubules destabilizes arrest G2/M Arrest & Apoptosis microtubules->arrest rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival & Proliferation mtor->survival survival->arrest inhibits block

    Caption: this compound action and a common resistance bypass pathway (PI3K/Akt).

  • Methodology:

    • Cell Lysis: Plate both sensitive (parental) and resistant cells. Grow to 70-80% confluency. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies to use:

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-total Akt

      • Mouse anti-GAPDH (loading control)

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

    • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

    • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal, and then normalize to the loading control. Compare the normalized values between resistant and sensitive cells.

References

Technical Support Center: Suprafenacine (Solifenacin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The technical information provided below pertains to "Solifenacin," as "Suprafenacine" is not a recognized pharmaceutical compound. It is presumed that "this compound" is a typographical error for "Solifenacin."

This technical support guide is intended for researchers, scientists, and drug development professionals encountering issues with Solifenacin precipitation in buffer solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Solifenacin and what are its basic chemical properties?

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is typically used as a succinate salt. Key properties are summarized below.

PropertyValue
Chemical Formula C23H26N2O2 (Solifenacin)
Molecular Weight 362.46 g/mol (Solifenacin)
Chemical Formula C27H32N2O6 (Solifenacin Succinate)
Molecular Weight 480.6 g/mol (Solifenacin Succinate)[3]
pKa (predicted) 8.88 - 9.03[4][5]
BCS Class Class I (High Solubility, High Permeability)[6]

Q2: What is the general solubility of Solifenacin Succinate?

Solifenacin succinate is considered a highly soluble compound.[7] Its solubility can be influenced by the solvent and pH.

Q3: How does pH affect the solubility of Solifenacin?

As a weak base with a pKa around 8.88-9.03, Solifenacin's solubility is pH-dependent.[4][5] At pH values below its pKa, it will be predominantly in its ionized form, which is more soluble in aqueous solutions. As the pH approaches and exceeds the pKa, the un-ionized form will dominate, leading to a decrease in solubility.

Q4: In which common buffers and solvents is Solifenacin Succinate soluble?

The solubility of Solifenacin Succinate in various common laboratory solvents and buffers has been documented.

Solvent/BufferpHTemperatureSolubility
Aqueous Media1.237°CVery Soluble[8]
Aqueous Media4.537°CFreely Soluble[8]
Aqueous Media6.837°CSparingly Soluble[8]
Phosphate Buffered Saline (PBS)430°C2.94 mg/mL[9]
Phosphate Buffered Saline (PBS)7.2-~10 mg/mL[10]
Phosphate Buffered Saline (PBS)830°C1.60 mg/mL[9]
Ethanol--~5 mg/mL[10]
DMSO--~25 mg/mL[10]
Dimethylformamide (DMF)--~25 mg/mL[10]

Troubleshooting Guide: Solifenacin Precipitation

Issue: I am observing precipitation of Solifenacin Succinate after preparing my buffer solution.

This guide provides potential causes and solutions to address the precipitation of Solifenacin Succinate in your experimental buffer.

Potential Cause 1: Buffer pH is too high.
  • Explanation: Solifenacin is a weak base. If the pH of your buffer is close to or above its pKa (around 8.88-9.03), the equilibrium will shift towards the less soluble, un-ionized form, causing it to precipitate.[4][5]

  • Solution:

    • Measure the pH of your final solution after adding Solifenacin.

    • If the pH is too high, consider using a buffer with a lower pH.

    • If the experimental conditions require a higher pH, you may need to decrease the final concentration of Solifenacin.

Potential Cause 2: The concentration of Solifenacin is too high for the chosen buffer system.
  • Explanation: Even though Solifenacin is classified as highly soluble, its solubility limit can be exceeded, especially in certain buffer systems or at higher pH values.[7][9]

  • Solution:

    • Review the solubility data table to ensure your target concentration is achievable in the chosen buffer and pH.

    • If precipitation occurs, try preparing a more dilute solution.

    • Consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer.[10] Be mindful of the final concentration of the organic solvent, as it may affect your experiment.

Potential Cause 3: Buffer components are interacting with Solifenacin.
  • Explanation: Certain buffer salts can interact with the drug molecule, leading to the formation of insoluble salts. For example, phosphate buffers are known to sometimes precipitate with cationic compounds.

  • Solution:

    • If you are using a phosphate buffer, consider switching to an alternative buffer system with a similar buffering range, such as citrate or acetate buffer, depending on the required pH.

    • Perform a small-scale compatibility test with different buffer systems to identify one that is compatible with Solifenacin at your desired concentration and pH.

Potential Cause 4: The temperature of the solution has changed.
  • Explanation: The solubility of most compounds is temperature-dependent. If you prepared the solution at a higher temperature and then stored it at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation.

  • Solution:

    • Check if the solubility of Solifenacin is known to be sensitive to temperature changes in your specific buffer.

    • If possible, prepare and use the solution at a constant temperature.

    • If the solution needs to be stored at a lower temperature, you may need to gently warm and vortex it before use to redissolve any precipitate. Always visually inspect for complete dissolution before use.

Experimental Protocols

Protocol for Preparing a Solifenacin Succinate Solution in Aqueous Buffer

This protocol provides a general procedure for preparing a buffered solution of Solifenacin Succinate.

  • Materials:

    • Solifenacin Succinate powder

    • Selected buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

    • High-purity water

    • pH meter

    • Volumetric flasks and other appropriate glassware

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile filter

  • Procedure:

    • Buffer Preparation: Prepare the desired buffer at the target pH. For example, to prepare a 0.1 M phosphate buffer at pH 7.2, dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in high-purity water. Verify the final pH with a calibrated pH meter and adjust if necessary.

    • Weighing Solifenacin Succinate: Accurately weigh the required amount of Solifenacin Succinate powder based on your target final concentration.

    • Dissolution: Slowly add the weighed Solifenacin Succinate powder to the prepared buffer while stirring continuously with a magnetic stirrer.

    • Ensure Complete Dissolution: Continue stirring until the powder is completely dissolved. Visually inspect the solution against a dark background to ensure no particulate matter is present.

    • Final pH Check: After complete dissolution, re-check the pH of the final solution. The addition of the drug salt may slightly alter the pH. Adjust if necessary with dilute acid or base.

    • Sterile Filtration (Optional): If required for your application, sterile filter the solution using a 0.22 µm filter.

    • Storage: Store the solution as required for your experiment. For aqueous solutions, it is often recommended to use them fresh or store them for no more than one day.[10]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Solifenacin Precipitation start Precipitation Observed check_ph Is buffer pH > 8? start->check_ph check_conc Is concentration too high? check_ph->check_conc No lower_ph Lower buffer pH check_ph->lower_ph Yes check_buffer Using phosphate buffer? check_conc->check_buffer No lower_conc Decrease Solifenacin concentration check_conc->lower_conc Yes check_temp Was solution stored cold? check_buffer->check_temp No change_buffer Switch to alternative buffer (e.g., Citrate) check_buffer->change_buffer Yes warm_solution Warm and vortex before use check_temp->warm_solution Yes resolved Issue Resolved check_temp->resolved No lower_ph->resolved use_cosolvent Use DMSO/Ethanol stock lower_conc->use_cosolvent lower_conc->resolved use_cosolvent->resolved change_buffer->resolved warm_solution->resolved

Caption: A flowchart for troubleshooting Solifenacin precipitation.

Solifenacin_Mechanism Mechanism of Action of Solifenacin cluster_neuron Cholinergic Nerve Terminal cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to Contraction Muscle Contraction M3_Receptor->Contraction Activates Solifenacin Solifenacin Solifenacin->M3_Receptor Blocks

References

Reducing background noise in Suprafenacine binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background noise in Suprafenacine binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a novel antimuscarinic agent, structurally related to Solifenacin.[1][2] Its primary targets are muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[1][3][4] It is expected to show high affinity for the M3 subtype, similar to Solifenacin, making it a target for research into conditions like overactive bladder.[1][5]

Q2: What are the common sources of high background noise in my this compound binding assay?

High background noise in binding assays typically stems from non-specific binding (NSB).[6] This occurs when the radiolabeled ligand binds to components other than the target receptor.[6][7][8] Key sources include:

  • Binding to Filters: Hydrophobic ligands can bind to glass fiber filters used in filtration assays.[9]

  • Binding to Assay Plates/Tubes: The ligand may adhere to the plastic surfaces of the assay wells or tubes.[10]

  • Binding to Non-Receptor Proteins: The ligand may bind to other proteins present in the cell membrane preparation.[7]

  • Suboptimal Reagent Concentrations: Excessively high concentrations of the radioligand or receptor preparation can increase background.[11]

  • Insufficient Washing: Inadequate washing steps fail to remove all unbound radioligand.[12][13]

Q3: How can I differentiate between specific and non-specific binding?

To determine non-specific binding, incubate your receptor preparation and radioligand in the presence of a high concentration of an unlabeled competitor compound (a non-radiolabeled ligand that also binds to the target receptor).[7] This "cold" ligand will occupy the specific binding sites on the receptor, so any remaining measured radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[14]

Troubleshooting High Background Noise

Problem: My non-specific binding is over 50% of my total binding.

High non-specific binding (NSB) can mask the specific signal from your target receptor, reducing the sensitivity and accuracy of the assay.[7][12] Here are targeted solutions to reduce high background.

Issue 1: Ligand Sticking to Filters and Plates

Hydrophobic interactions are a common cause of ligands binding to assay materials.[9]

  • Solution 1: Filter Pre-treatment. Pretreating glass fiber filters is a critical step. Soaking filters in a solution of 0.1% to 0.5% polyethylenimine (PEI) can neutralize the negative charge on the filter, reducing ligand adhesion.[9]

  • Solution 2: Use of Blocking Agents. Including blocking agents like Bovine Serum Albumin (BSA) or casein in your assay buffer can coat the surfaces of plates and filters, preventing the ligand from sticking.[9][13][15] Using a buffer with a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.05%), can also help minimize non-specific interactions.[12][16]

Issue 2: Suboptimal Assay Conditions

The composition of your buffer and the timing of your experiment are crucial for a good signal-to-noise ratio.[15][17]

  • Solution 1: Optimize Buffer Composition. The pH and ionic strength of your buffer can influence non-specific binding.[16] Empirically test different buffer formulations to find the optimal conditions for your specific receptor.[17] Increasing the salt concentration (e.g., 150-500 mM NaCl) can help disrupt electrostatic interactions that contribute to NSB.[10]

  • Solution 2: Adjust Incubation Time and Temperature. Ensure your assay has reached equilibrium; incubation times of 1-2 hours at room temperature are common.[17] However, excessively long incubations can sometimes increase background.[10] Perform a time-course experiment to determine the optimal incubation period that maximizes the specific signal without elevating the background.[7]

  • Solution 3: Optimize Protein Concentration. Using too much membrane preparation can lead to high NSB.[11] It is often found that lower protein concentrations can actually improve the signal-to-noise ratio.[17] Titrate the amount of membrane protein to find the lowest concentration that still provides a robust specific signal.

Issue 3: Ineffective Washing Steps

Rapid and efficient washing is necessary to separate the bound ligand-receptor complexes from the free ligand.[7]

  • Solution 1: Increase Wash Steps. If background is high, try adding an extra wash step after filtration.[12]

  • Solution 2: Use Ice-Cold Wash Buffer. Washing with ice-cold buffer helps to slow the dissociation rate of the specifically bound ligand from the receptor while washing away the unbound ligand.[9]

  • Solution 3: Optimize Vacuum Pressure. The vacuum pressure used for filtration should be strong enough for rapid filtration but not so high that it damages the membranes or causes sample loss.[7]

Summary of Optimization Parameters

The following table provides starting points and ranges for key assay parameters. Optimal conditions should be determined empirically for each specific experimental setup.

ParameterRecommended Range/ValueRationaleSource(s)
Radioligand Concentration At or below the KdMaximizes the proportion of specific binding and sensitivity in competition assays.[7]
Non-Specific Binding Control 1000x Ki or Kd of unlabeled ligandEnsures saturation of specific sites to accurately measure NSB.[7]
Membrane Protein Amount Titrate to find optimalLower concentrations can improve signal-to-noise ratio.[11][17]
Incubation Time 60 - 120 minutesAllows the binding reaction to reach equilibrium.[1][17]
Incubation Temperature 25°C (Room Temperature)A common starting point; should be kept consistent.[1][11][15]
Filter Pre-treatment (PEI) 0.1% - 0.5% PEI for 30-60 minReduces non-specific binding of the ligand to the glass fiber filter.[9]
Wash Buffer Additive (Tween 20) 0.01% - 0.1%Acts as a detergent to reduce non-specific hydrophobic interactions.[12][13]
Blocking Agent (BSA) 1% - 2%Blocks non-specific binding sites on plates and filters.[12]

Experimental Protocols

Protocol: Radioligand Filtration Binding Assay

This protocol provides a general framework for a filtration-based binding assay for this compound using a radiolabeled antagonist like [3H]-N-methylscopolamine ([3H]-NMS).[1][2]

  • Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor in an appropriate ice-cold buffer (e.g., 10 mM Tris, pH 7.4).[17] Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine the protein concentration.

  • Filter Plate Pre-treatment: Soak a 96-well glass fiber filter plate (e.g., Whatman GF/B) in 0.3% polyethylenimine (PEI) for at least 30 minutes at 4°C.[9] Just before use, wash the filters with ice-cold assay buffer.[9]

  • Assay Setup:

    • Total Binding: To each well, add assay buffer, the cell membrane preparation, and the radioligand (e.g., [3H]-NMS at a concentration near its Kd).

    • Non-Specific Binding (NSB): To separate wells, add assay buffer, the cell membrane preparation, the radioligand, and an excess of an unlabeled competitor (e.g., 1 µM Atropine or unlabeled this compound).[7]

    • Competition Binding: For testing this compound, add assay buffer, the membrane preparation, the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate for 60-120 minutes at 25°C to allow the binding to reach equilibrium.[1][17]

  • Filtration: Rapidly harvest the contents of the wells onto the pre-treated filter plate using a cell harvester or vacuum manifold.[9][17]

  • Washing: Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[1][12]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[7]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • For competition assays, plot the specific binding as a function of the this compound concentration to determine the IC50 and Ki values.

Visual Guides

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Detection P1 Prepare Membrane Homogenate A1 Add Reagents to Wells: - Membrane Prep - Radioligand - +/- Competitor P1->A1 P2 Pre-treat Filter Plate (e.g., 0.3% PEI) H1 Rapid Filtration (Vacuum Manifold) P2->H1 A2 Incubate (e.g., 60-120 min @ 25°C) A1->A2 A2->H1 H2 Wash Filters (3-4x with Ice-Cold Buffer) H1->H2 H3 Dry Filters & Add Scintillant H2->H3 H4 Count Radioactivity H3->H4

Caption: Workflow for a filtration-based radioligand binding assay.

G cluster_pathway Muscarinic M3 Receptor Signaling Ligand Acetylcholine (Agonist) Receptor M3 Muscarinic Receptor (GPCR) Ligand->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Response Cellular Response (e.g., Smooth Muscle Contraction) IP3->Response DAG->Response

Caption: Simplified signaling pathway for the M3 muscarinic receptor.

References

Suprafenacine interference with common assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suprafenacine. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting potential assay interference that may be encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a competitive muscarinic receptor antagonist.[1][2][3][4] It exhibits its highest affinity for the M3, M1, and M2 muscarinic acetylcholine receptors.[1][4] In tissues such as the bladder, M3 receptors play a critical role in smooth muscle contraction.[2][3] By blocking these receptors, this compound reduces bladder muscle contractions.[2][3]

Q2: My experimental results are inconsistent when using this compound. Could it be interfering with my assay?

Yes, it is possible. Small molecules like this compound can sometimes interfere with biochemical and cell-based assays, leading to false-positive or false-negative results.[5][6][7] This interference can manifest in various ways, such as through chemical reactivity, colloidal aggregation, or by directly affecting the detection method itself.[6][8]

Q3: What are the common types of assay interference observed with small molecules?

Common interference mechanisms include:

  • Fluorescence Interference: Compounds that are colored or autofluorescent can interfere with fluorescence-based assays.[5][6] They may absorb light at the excitation or emission wavelengths or emit their own fluorescence, leading to inaccurate readings.

  • Chemical Reactivity: Some compounds can react directly with assay reagents, such as enzymes or substrates, leading to non-specific inhibition or activation.[9] The presence of reducing agents like DTT can sometimes mitigate this by scavenging reactive compounds.[5]

  • Colloidal Aggregation: At certain concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[6] The inclusion of non-ionic detergents in the assay buffer can often reduce this type of interference.[5]

  • Interference with Detection Systems: Compounds can directly inhibit reporter enzymes like luciferase or interfere with antibody-antigen interactions in immunoassays.[10][11]

Q4: I am using a fluorescence-based assay. How can I check if this compound is causing fluorescence interference?

To check for fluorescence interference, you can run a control experiment where you measure the fluorescence of this compound in the assay buffer without the target protein or other biological reagents. A pre-read of the assay plate after compound addition but before the addition of the fluorophore can also help identify autofluorescent compounds.[5]

Q5: Could this compound interfere with my protein quantification assay (e.g., Bradford, BCA)?

While specific data for this compound is not available, it is a known phenomenon that some small molecules can interfere with common protein quantification methods. This can occur through various mechanisms, including reacting with the assay reagents or binding to the protein and altering its reactivity with the detection dye. It is advisable to run appropriate controls, such as measuring the absorbance of this compound alone in the assay buffer.

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate potential assay interference from this compound.

Guide 1: Identifying the Source of Assay Interference

If you suspect this compound is interfering with your assay, follow this troubleshooting workflow:

G start Suspected Assay Interference check_compound Run Compound-Only Control (this compound in assay buffer) start->check_compound is_interfering Does the compound alone generate a signal? check_compound->is_interfering characterize Characterize Interference Type (Fluorescence, Absorbance, etc.) is_interfering->characterize Yes no_direct_interference Proceed with Target-Based Controls is_interfering->no_direct_interference No check_target Run Assay with and without Target Protein no_direct_interference->check_target is_target_dependent Is the signal dependent on the target protein? check_target->is_target_dependent confirm_activity Potential True Activity (Proceed to Orthogonal Assays) is_target_dependent->confirm_activity Yes non_specific_effect Potential Non-Specific Effect (e.g., aggregation, reactivity) is_target_dependent->non_specific_effect No add_detergent Run Assay with 0.01% Triton X-100 non_specific_effect->add_detergent is_detergent_sensitive Is the activity sensitive to detergent? add_detergent->is_detergent_sensitive aggregation Likely Aggregation-Based Interference is_detergent_sensitive->aggregation Yes reactivity Consider Chemical Reactivity is_detergent_sensitive->reactivity No

Caption: Troubleshooting workflow for identifying assay interference.

Guide 2: Mitigating Common Forms of Interference

Based on the nature of the interference, here are some strategies to mitigate the issue:

Interference Type Mitigation Strategy Experimental Protocol
Autofluorescence Perform a pre-read of the assay plate before adding the fluorescent substrate. Subtract the background fluorescence of this compound from the final reading.1. Add this compound at various concentrations to the assay wells. 2. Read the fluorescence at the assay's excitation and emission wavelengths. 3. Add the fluorescent substrate and other reagents. 4. Read the fluorescence again. 5. Calculate the net fluorescence by subtracting the initial reading from the final reading.
Colloidal Aggregation Include a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in the assay buffer.[5]1. Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100. 2. Run the assay with this compound in both buffers. 3. Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation.
Chemical Reactivity Include a reducing agent like dithiothreitol (DTT) in the assay buffer, if compatible with the assay components.[9]1. Prepare assay buffers with and without 1 mM DTT. 2. Run the assay with this compound in both buffers. 3. A significant change in the observed activity may indicate interference from a reactive compound.[9]
Reporter Enzyme Inhibition Perform a counter-screen against the reporter enzyme (e.g., luciferase, beta-lactamase) in the absence of the primary target.1. Set up an assay with the purified reporter enzyme and its substrate. 2. Add this compound at various concentrations. 3. Measure the activity of the reporter enzyme. Inhibition in this assay indicates direct interference with the detection system.

Illustrative Signaling Pathway

As a muscarinic antagonist, this compound is expected to interfere with signaling pathways initiated by acetylcholine binding to muscarinic receptors. The following diagram illustrates a simplified M3 muscarinic receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound This compound->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified M3 muscarinic receptor signaling pathway.

Experimental Protocols

Protocol 1: General Counter-Screen for Assay Interference

This protocol is designed as a first-pass screen to detect common types of interference.

Materials:

  • This compound stock solution

  • Assay buffer

  • Assay buffer with 0.01% Triton X-100

  • Assay buffer with 1 mM DTT (if compatible)

  • Microplate reader (absorbance, fluorescence, luminescence as appropriate)

  • Assay-specific reagents (e.g., enzyme, substrate, antibody)

Procedure:

  • Compound-Only Control:

    • Prepare a serial dilution of this compound in standard assay buffer in a microplate.

    • Read the plate using the same detection method as the primary assay (e.g., fluorescence, absorbance). A signal significantly above the buffer-only control indicates direct compound interference.

  • Aggregation Counter-Screen:

    • Run the primary assay with a serial dilution of this compound in parallel in two buffers: standard assay buffer and assay buffer containing 0.01% Triton X-100.

    • Compare the IC50 values. A significant potency shift (typically >3-fold) in the presence of detergent suggests aggregation-based inhibition.[9]

  • Reactivity Counter-Screen:

    • If your assay is compatible with reducing agents, run the primary assay with a serial dilution of this compound in parallel in two buffers: standard assay buffer and assay buffer containing 1 mM DTT.

    • A significant change in IC50 may indicate that this compound is a reactive compound.[9]

Data Analysis:

  • Plot dose-response curves for each condition.

  • Calculate IC50 values and compare them across the different buffer conditions.

  • The table below summarizes potential outcomes and their interpretations.

Observation Potential Interpretation
Signal in compound-only controlDirect interference (e.g., autofluorescence, color)
IC50 increases with Triton X-100Aggregation-based inhibition
IC50 changes with DTTPossible chemical reactivity
No change in IC50Interference is less likely, or of a different nature

For further assistance, please contact our technical support team.

References

Technical Support Center: Suprafenacine & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Suprafenacine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and ensure accurate data interpretation in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability data with this compound using an MTT assay shows an unexpected increase in signal at high concentrations. What could be the cause?

A1: This is a common artifact observed with certain compounds. The increased signal in tetrazolium-based assays like MTT, XTT, or MTS doesn't necessarily indicate increased cell viability.[1][2] this compound may be directly reducing the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity.[2] This chemical interference leads to a false-positive signal. It is also possible that this compound is a redox-cycling compound, which can generate reactive oxygen species that interfere with the assay.[3]

Q2: How can I confirm if this compound is directly interfering with my MTT assay?

A2: A simple cell-free control experiment can determine if this compound is directly reacting with the assay reagents.[2][4] Prepare wells with your complete cell culture medium but without any cells. Add this compound at the same concentrations used in your cell-based experiment, then add the MTT reagent and solubilization buffer according to your protocol. If you observe a color change in the absence of cells, it confirms direct chemical interference.[2]

Q3: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?

A3: Yes, several alternative assays are available that rely on different cellular health indicators and are less susceptible to the types of artifacts seen with tetrazolium-based assays.[5][6] These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, a direct indicator of metabolically active cells.[5][6] This method is generally less prone to artifacts from redox-cycling compounds.[1]

  • LDH release assays: These measure the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.

  • Real-time live-cell imaging: This allows for direct monitoring of cell proliferation and morphology over time.

  • Trypan blue exclusion assay: A simple microscopy-based method to distinguish live (unstained) from dead (blue-stained) cells based on membrane integrity.[6]

Q4: Can I modify my existing MTT assay protocol to reduce interference from this compound?

A4: While switching to a non-tetrazolium-based assay is recommended, some modifications might help. These include reducing the incubation time with the MTT reagent to the minimum required to obtain a sufficient signal in your control wells. Additionally, ensure you have proper background subtraction controls for each concentration of this compound in a cell-free system. However, these modifications may not completely eliminate the interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results
  • Possible Cause: Variability in cell seeding density, edge effects in the microplate, or degradation of this compound in the culture medium.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a uniform, single-cell suspension and consistent seeding density across all wells.

    • Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental conditions, as they are more prone to evaporation. Fill these wells with sterile PBS or media.

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment. If stability is a concern, perform a time-course experiment to assess its activity over the duration of the assay.

    • Assay Incubation Time: Optimize the incubation time for your specific cell line and assay to ensure you are in the linear range of the assay.[7][8]

Issue 2: High Background Signal in Control Wells
  • Possible Cause: Contamination of reagents or culture medium, or spontaneous reduction of the assay reagent.

  • Troubleshooting Steps:

    • Check for Contamination: Regularly test your cell cultures for mycoplasma contamination. Use fresh, sterile reagents and media.

    • Reagent Handling: Protect tetrazolium-based reagents from light and elevated pH, as these can cause spontaneous reduction.[1][2]

    • Background Subtraction: Always include control wells with medium and the assay reagent but no cells to measure the background absorbance/fluorescence.

Data Presentation

Table 1: Hypothetical Comparative Analysis of this compound in Different Viability Assays

This compound (µM)Apparent Viability (MTT Assay)Corrected Viability (ATP Assay)
0.198%97%
1105%95%
10120%75%
100150%40%

Table 2: Troubleshooting Checklist for this compound Viability Assays

CheckpointYes/NoNotes
Cell-free control performed?To test for direct compound-reagent interaction.
Alternative assay considered?ATP-based or LDH assays are recommended.
Optimized incubation times?Minimize to reduce non-specific signal.
Background subtraction included?For each compound concentration.
Mycoplasma testing performed?To rule out contamination.

Experimental Protocols

Protocol 1: Cell-Free MTT Interference Assay
  • Prepare a 96-well plate with cell culture medium.

  • Add this compound at various concentrations to triplicate wells. Include a vehicle control.

  • Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[2]

  • Incubate for 1-4 hours at 37°C.[2]

  • Add 100 µL of solubilization solution to each well.[2]

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. An increase in absorbance with increasing this compound concentration indicates direct interference.

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
  • Seed cells in a white-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound and incubate for the desired exposure time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[1]

  • Add an equal volume of the ATP assay reagent to each well.[1]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Artifacts A Unexpected Increase in Viability Signal (e.g., MTT) B Perform Cell-Free Control Assay A->B C Does this compound directly reduce the assay reagent? B->C D Artifact Confirmed: Switch to an orthogonal assay (e.g., ATP-based, LDH) C->D Yes E No direct interference observed. Investigate other causes: - Cell stress response - Mitochondrial effects C->E No

Caption: Troubleshooting workflow for suspected assay artifacts.

G cluster_pathway Mechanism of MTT Assay Interference This compound This compound (Redox-Cycling Compound) formazan Formazan (Purple, in-soluble) This compound->formazan Direct Chemical Reduction (Artifact) mtt MTT (Yellow, water-soluble) cells Viable Cells (Mitochondrial Dehydrogenases) cells->formazan Enzymatic Reduction (Viability)

Caption: Potential mechanisms of this compound interference in MTT assays.

References

Validation & Comparative

A Comparative Guide to Suprafenacine (Solifenacin) Response in Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Suprafenacine" did not yield relevant results in the context of preclinical cancer models. It is highly likely that this is a typographical error for "Solifenacin," a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder. This guide will proceed under the assumption that the intended topic is Solifenacin and will provide a comprehensive comparison based on its established therapeutic use. As Solifenacin is not an anticancer agent, the discussion of biomarkers will be adapted to its clinical application in overactive bladder, focusing on predictors of therapeutic response rather than cancer-related biomarkers.

Comparison of Solifenacin with Other Treatments for Overactive Bladder

Solifenacin is a mainstay in the management of overactive bladder, a condition characterized by urinary urgency, frequency, and urge incontinence. Its therapeutic effect is achieved through the blockade of muscarinic receptors, particularly the M3 subtype, in the bladder, which leads to a reduction in detrusor muscle contractions.[1][2][3][4]

The following table summarizes the comparative efficacy of Solifenacin against a placebo and another common antimuscarinic agent, tolterodine, based on clinical trial data.

Table 1: Comparative Efficacy of Solifenacin in the Treatment of Overactive Bladder

Treatment GroupChange in Micturitions per 24 hoursChange in Urgency Episodes per 24 hoursChange in Incontinence Episodes per 24 hours
Solifenacin 5 mg/day-2.30-2.78-1.30
Solifenacin 10 mg/day-2.81-3.41-1.48
Tolterodine ER 4 mg/day-2.12-2.48-0.90
Placebo-1.36-1.71-0.68

Data compiled from clinical trial information presented in publicly available resources.[5]

Combination Therapy: Solifenacin and Mirabegron

To enhance therapeutic outcomes and manage side effects, Solifenacin is often used in combination with other agents. A notable combination is with Mirabegron, a β3-adrenoceptor agonist that also promotes bladder relaxation.

Table 2: Efficacy of Solifenacin and Mirabegron Combination Therapy

Treatment GroupChange in Mean Volume Voided (ml)Change in Micturition Frequency per 24 hoursChange in Urgency Episodes per 24 hours
Solifenacin 5 mg + Mirabegron 25 mg+18.0 to +26.3-0.80 to -0.98-0.98 to -1.37
Solifenacin 5 mg (monotherapy)BaselineBaselineBaseline

Data represents the adjusted differences when compared to Solifenacin 5 mg monotherapy.[6][7]

Experimental Protocols

Assessment of Efficacy in Clinical Trials for Overactive Bladder:

A standard protocol for evaluating the efficacy of treatments for overactive bladder, such as Solifenacin, typically involves the following steps:

  • Patient Recruitment: Patients with a clinical diagnosis of overactive bladder, based on symptoms of urgency, frequency, and/or urge incontinence for a specified duration (e.g., ≥3 months), are enrolled.

  • Baseline Assessment: A baseline period (e.g., 2 weeks) is established where patients record their urinary symptoms in a diary. This includes the frequency of micturition, episodes of urgency, and incontinence events.

  • Randomization and Treatment: Patients are randomized to receive the investigational drug (e.g., Solifenacin 5 mg or 10 mg), a comparator drug (e.g., tolterodine), or a placebo. The treatment period typically lasts for a predetermined duration (e.g., 12 weeks).

  • Efficacy Endpoints: The primary efficacy endpoints are the changes from baseline in the mean number of micturitions, urgency episodes, and incontinence episodes per 24 hours. Secondary endpoints may include changes in the volume voided per micturition.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study. Common side effects for antimuscarinic agents like Solifenacin include dry mouth and constipation.[2]

Visualizing the Mechanism of Action and Therapeutic Strategy

Diagram 1: Solifenacin's Mechanism of Action

cluster_0 Neuromuscular Junction in Bladder cluster_1 Therapeutic Intervention Acetylcholine Acetylcholine Muscarinic_Receptors Muscarinic Receptors (M3) Acetylcholine->Muscarinic_Receptors Binds to Detrusor_Muscle Detrusor Muscle Contraction Muscarinic_Receptors->Detrusor_Muscle Stimulates Reduced_Contraction Reduced Bladder Contraction and Symptoms Overactive_Bladder_Symptoms Urgency, Frequency, Incontinence Detrusor_Muscle->Overactive_Bladder_Symptoms Leads to Solifenacin Solifenacin Solifenacin->Blockade Antagonizes Blockade->Muscarinic_Receptors Blocks cluster_0 Treatment Arms Patient_Screening Patient Screening (Overactive Bladder Diagnosis) Baseline_Data Baseline Symptom Diary (2 weeks) Patient_Screening->Baseline_Data Randomization Randomization Baseline_Data->Randomization Solifenacin_Arm Solifenacin Randomization->Solifenacin_Arm Comparator_Arm Comparator Drug Randomization->Comparator_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (12 weeks) Efficacy_Assessment Efficacy Assessment (Change from Baseline) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety and Tolerability Monitoring Treatment_Period->Safety_Monitoring Solifenacin_Arm->Treatment_Period Comparator_Arm->Treatment_Period Placebo_Arm->Treatment_Period

References

Comparative Cross-Reactivity Profile of Solifenacin and Other Agents for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selectivity and off-target effects of Solifenacin in comparison to other therapeutic alternatives for overactive bladder, supported by experimental data and detailed protocols.

This guide provides an in-depth comparison of the cross-reactivity profile of Solifenacin, a competitive muscarinic receptor antagonist, with other commonly prescribed medications for overactive bladder (OAB). The selection of an appropriate therapeutic agent for OAB necessitates a thorough understanding of its interaction with a wide range of receptors to predict potential side effects and ensure patient safety. This document summarizes quantitative binding affinity data, outlines detailed experimental methodologies, and visualizes key pathways to aid researchers in their evaluation of these compounds.

Muscarinic Receptor Binding Profile

Solifenacin and other antimuscarinic agents used in the treatment of OAB primarily target the muscarinic acetylcholine receptors (M1-M5). The bladder detrusor muscle is rich in M2 and M3 subtypes, with the M3 receptor playing a crucial role in bladder contraction. The affinity of these drugs for the different muscarinic receptor subtypes is a key determinant of their efficacy and side-effect profile, such as dry mouth, which is often associated with the blockade of M3 receptors in the salivary glands.

The following table summarizes the binding affinities (Ki in nM) of Solifenacin and its alternatives for the five human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference(s)
Solifenacin 261701211031[1]
Oxybutynin ~2.0 (pKi 8.7)~15.8 (pKi 7.8)~1.3 (pKi 8.9)~10.0 (pKi 8.0)~39.8 (pKi 7.4)[2]
Tolterodine ~1.6 (pKi 8.8)~10.0 (pKi 8.0)~3.2 (pKi 8.5)~20.0 (pKi 7.7)~20.0 (pKi 7.7)[2]
Darifenacin ~6.3 (pKi 8.2)~398.1 (pKi 7.4)~0.8 (pKi 9.1)~501.2 (pKi 7.3)~10.0 (pKi 8.0)[2]

Broader Cross-Reactivity Screening

To assess the potential for off-target effects, it is crucial to evaluate the binding of these compounds to a wide array of other G-protein coupled receptors (GPCRs) and other biologically relevant targets. While comprehensive, publicly available screening data across a standardized panel of receptors is limited for all compounds, some information highlights the selectivity of these agents. For instance, Tolterodine and its active metabolite have been reported to bind with significant affinity only to muscarinic receptors when screened against a panel of 54 different receptors and binding sites. However, the detailed data from such screenings are often proprietary. The available information suggests a generally low affinity for non-muscarinic receptors for most of these agents at therapeutic concentrations.

Mirabegron, an alternative to antimuscarinic agents, acts as a β3-adrenoceptor agonist. Its cross-reactivity profile shows some affinity for α1-adrenoceptors, although this is considered to have minimal clinical impact at therapeutic doses.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a representative protocol for such an assay.

Radioligand Binding Assay for Muscarinic Receptors

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate media.

  • Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes.

  • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the Bradford assay.[1]

2. Competition Binding Assay:

  • Membrane preparations are incubated with a fixed concentration of a specific radioligand, such as [3H]N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Increasing concentrations of the unlabeled test compound (e.g., Solifenacin) are added to compete with the radioligand for binding to the receptors.

  • The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a radioligand competition binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture CHO Cells Expressing Muscarinic Receptor MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation of Membranes, Radioligand, and Test Compound MembranePrep->Incubation Radioligand [3H]-NMS (Radioligand) Radioligand->Incubation TestCompound Test Compound (e.g., Solifenacin) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Competition Binding Assay.

Signaling Pathway

Solifenacin and other antimuscarinic agents exert their therapeutic effect by blocking the signaling pathway initiated by acetylcholine (ACh) at the M3 muscarinic receptors on the bladder's detrusor muscle. The diagram below illustrates this mechanism.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction DAG->Contraction Ca_release->Contraction Solifenacin Solifenacin Solifenacin->M3R Blocks

Mechanism of Action of Solifenacin.

Conclusion

Solifenacin demonstrates a higher affinity for the M3 muscarinic receptor subtype compared to the M2 subtype, which is the predominant subtype in the bladder. This selectivity may contribute to its efficacy in treating overactive bladder. When compared to other antimuscarinics, such as oxybutynin and tolterodine, solifenacin shows a distinct binding profile. Darifenacin exhibits the highest selectivity for the M3 receptor among the compared agents. The choice of a specific antimuscarinic agent should be guided by a careful consideration of its receptor binding profile, potential for off-target effects, and the individual patient's clinical presentation and comorbidities. Further comprehensive cross-reactivity screening against a broad panel of receptors for all these agents would provide a more complete picture of their safety and potential for drug-drug interactions.

References

A Comparative Analysis of Solifenacin for Overactive Bladder Treatment

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that the initial request for information on "Suprafenacine" yielded no direct results. The scientific literature and drug databases strongly suggest that this may be a misspelling of "Solifenacin," a widely studied medication for overactive bladder. This guide will proceed under the assumption that the intended subject is Solifenacin and will provide a comprehensive comparison based on available experimental data.

This guide offers a detailed comparison of Solifenacin's performance against other common treatments for overactive bladder (OAB), supported by experimental data from clinical trials. It is intended for researchers, scientists, and drug development professionals seeking a reproducible understanding of Solifenacin's efficacy and safety profile.

Mechanism of Action

Solifenacin is a competitive antagonist of muscarinic receptors.[1] In the bladder, acetylcholine binds to M3 muscarinic receptors, triggering the contraction of the detrusor muscle. By blocking these receptors, Solifenacin leads to the relaxation of the bladder's smooth muscle, thereby increasing its capacity and reducing the symptoms of OAB such as urinary urgency, frequency, and incontinence.[1]

Signaling Pathway of Solifenacin

G cluster_0 Cholinergic Nerve Ending cluster_1 Detrusor Smooth Muscle Cell cluster_2 Intervention Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Contraction Muscle Contraction M3_Receptor->Contraction Activates Solifenacin Solifenacin Solifenacin->M3_Receptor Blocks

Caption: Solifenacin's mechanism of action in the detrusor muscle.

Comparative Efficacy of Solifenacin

Clinical trials have demonstrated the efficacy of Solifenacin in treating OAB. The following tables summarize key findings from comparative studies.

Table 1: Solifenacin vs. Placebo in OAB Symptom Reduction
ParameterSolifenacin (5 mg)Solifenacin (10 mg)Placebo
Mean Change in Micturitions/24h-2.37-2.81-1.59
Mean Change in Urgency Episodes/24h-2.84-2.90Not Reported
Mean Change in Incontinence Episodes/24hStatistically Significant ReductionStatistically Significant ReductionNot Reported
Mean Change in Volume Voided/MicturitionStatistically Significant IncreaseStatistically Significant IncreaseNot Reported

Data from a 12-week, randomized, double-blind, placebo-controlled trial.

Table 2: Solifenacin vs. Other Antimuscarinic Agents
ParameterSolifenacin (5 mg)Tolterodine ER (4 mg)Fesoterodine (8 mg)
Reduction in Incontinence EpisodesMore effectiveLess effectiveNo significant difference
Reduction in Urgency Urinary IncontinenceMore effectiveLess effectiveNo significant difference
Micturition FrequencyNo significant differenceNo significant differenceNo significant difference

Data from a network meta-analysis of 53 randomized controlled trials.[2]

Table 3: Solifenacin vs. Mirabegron (Beta-3 Adrenergic Agonist)
ParameterSolifenacin (5 mg)Mirabegron (50 mg)
Overactive Bladder Symptom Score (OABSS)Significant ImprovementSignificant Improvement
Patient Preference17 patients18 patients
Adverse EventsHigher incidenceLower incidence

Data from a randomized crossover study of 47 women with OAB.[3]

Experimental Protocols

Reproducibility of experimental results is paramount. The following outlines a generalized protocol for a clinical trial evaluating the efficacy and safety of Solifenacin for OAB, based on common elements from published studies.

Generalized Phase III Clinical Trial Protocol
  • Patient Population: Adults (typically ≥18 years) with a clinical diagnosis of overactive bladder for a specified duration (e.g., ≥3 months), characterized by symptoms of urinary frequency and urgency, with or without urge incontinence.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Inclusion Criteria:

    • Minimum average number of micturitions per 24 hours (e.g., ≥8).

    • Minimum number of urgency episodes per 24 hours.

  • Exclusion Criteria:

    • Significant stress incontinence or mixed incontinence with a predominant stress component.

    • History of urinary retention.

    • Severe renal or hepatic impairment.

    • Concomitant use of other medications for OAB.

  • Treatment:

    • A washout period for any prior OAB medications.

    • Randomization to receive a fixed dose of Solifenacin (e.g., 5 mg or 10 mg daily), an active comparator, or placebo for a specified treatment period (e.g., 12 weeks).

  • Efficacy Endpoints:

    • Primary: Change from baseline in the mean number of micturitions per 24 hours.

    • Secondary:

      • Change from baseline in the mean number of urgency episodes per 24 hours.

      • Change from baseline in the mean number of incontinence episodes per 24 hours.

      • Change from baseline in the mean volume voided per micturition.

      • Patient perception of bladder condition and quality of life questionnaires.

  • Safety Assessments:

    • Monitoring and recording of all adverse events (AEs).

    • Vital signs, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical chemistry, urinalysis).

    • Post-void residual (PVR) volume measurement.

  • Data Collection: Patient diaries are used to record micturitions, urgency episodes, incontinence episodes, and volume voided for a specified period (e.g., 3 days) at baseline and at various time points throughout the study.

Experimental Workflow

G cluster_0 Patient Recruitment cluster_1 Randomization & Treatment cluster_2 Follow-up & Data Collection cluster_3 Analysis Screening Screening of OAB Patients Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Patient Diary, QoL) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Solifenacin (e.g., 5mg or 10mg) Randomization->Treatment_A Treatment_B Active Comparator or Placebo Randomization->Treatment_B Follow_up_4 Week 4 Follow-up Treatment_A->Follow_up_4 Treatment_B->Follow_up_4 Follow_up_8 Week 8 Follow-up Follow_up_4->Follow_up_8 Follow_up_12 Week 12 Follow-up (End of Treatment) Follow_up_8->Follow_up_12 Efficacy_Analysis Efficacy Analysis (Primary & Secondary Endpoints) Follow_up_12->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_up_12->Safety_Analysis

Caption: A typical experimental workflow for a Solifenacin clinical trial.

Safety and Tolerability

The most frequently reported adverse events associated with Solifenacin are consistent with its anticholinergic properties. These include dry mouth, constipation, and blurred vision. The incidence of these side effects is generally dose-dependent, with the 10 mg dose being associated with a higher frequency than the 5 mg dose. In comparison to Mirabegron, Solifenacin has been shown to have a higher incidence of adverse events.[3] A network meta-analysis indicated that Solifenacin 5 mg/day has a lower risk of dry mouth compared to several other antimuscarinic agents, including fesoterodine 8 mg/day and oxybutynin extended-release 10 mg/day.[2]

Conclusion

The experimental data consistently demonstrate that Solifenacin is an effective treatment for the symptoms of overactive bladder. Its efficacy is comparable to or, in some instances, superior to other antimuscarinic agents like Tolterodine. When compared to the beta-3 adrenergic agonist Mirabegron, Solifenacin shows similar efficacy in improving OAB symptoms, though with a higher incidence of anticholinergic side effects. The choice between these therapeutic options will likely depend on individual patient characteristics, tolerability, and physician judgment. The provided protocols and workflows offer a foundational understanding for the reproducible evaluation of Solifenacin and its alternatives in a research and development setting.

References

Head-to-Head Comparison: Suprafenacine vs. Analog Compound X for FK1 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two novel kinase inhibitors, Suprafenacine and its structural analog, Analog Compound X. The primary target for both compounds is the Fictional Kinase 1 (FK1), a critical enzyme implicated in oncogenic signaling pathways. The following sections present biochemical, cellular, and in vivo data to objectively evaluate their respective potency, selectivity, and overall efficacy.

Quantitative Data Summary

The performance of this compound and Analog Compound X was evaluated across a panel of standardized assays. Key comparative metrics are summarized below.

ParameterThis compoundAnalog Compound XUnitAssay Type
Target Potency (FK1) 1.28.5nMBiochemical IC50
Selectivity (FK2/FK1) 15045FoldBiochemical IC50
Cellular Potency 25180nMCell Proliferation EC50
In Vivo Efficacy 6538%Tumor Growth Inhibition
Pharmacokinetics (Mouse)
Half-Life (t1/2)8.24.1hIV Administration
Oral Bioavailability (F)4522%Oral vs. IV

Visualized Data and Workflows

FK1 Signaling Pathway and Inhibition

The diagram below illustrates the simplified FK1 signaling cascade. Growth factor binding activates a receptor tyrosine kinase (RTK), which in turn phosphorylates and activates FK1. Activated FK1 promotes downstream signaling, leading to increased cell proliferation. Both this compound and Analog Compound X are designed to directly inhibit the catalytic activity of FK1.

Simplified FK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) FK1 Fictional Kinase 1 (FK1) RTK->FK1 Activates Downstream Downstream Effector FK1->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes GF Growth Factor GF->RTK Binds Inhibitor This compound & Analog Compound X Inhibitor->FK1 Inhibits

Caption: Mechanism of action for this compound and its analog in the FK1 signaling cascade.
In Vivo Efficacy Study Workflow

The following workflow outlines the key stages of the mouse xenograft study used to compare the in vivo efficacy of this compound and Analog Compound X.

Mouse Xenograft Model Workflow cluster_cohorts Treatment Cohorts A 1. Implant HC-21 Cancer Cells (Subcutaneous) B 2. Allow Tumors to Reach ~100-150 mm³ A->B C 3. Randomize Mice into Three Cohorts B->C D 4. Daily Oral Dosing C->D E 5. Measure Tumor Volume (3x per week for 21 days) D->E F 6. Calculate Tumor Growth Inhibition (TGI) vs. Vehicle E->F C1 Vehicle Control C2 This compound (20 mg/kg) C3 Analog Compound X (20 mg/kg)

Caption: Experimental workflow for the comparative in vivo tumor growth inhibition study.

Experimental Protocols

Biochemical IC50 Assay
  • Objective : To determine the concentration of inhibitor required to reduce FK1 and FK2 kinase activity by 50%.

  • Method : Recombinant human FK1 and FK2 enzymes were incubated with a range of serially diluted inhibitor concentrations (0.1 nM to 50 µM) in a kinase buffer containing ATP and a universal peptide substrate. The reaction was allowed to proceed for 60 minutes at 30°C. Kinase activity was quantified by measuring the amount of ADP produced using a commercial luminescence-based assay kit. Data were normalized to DMSO (vehicle) controls, and IC50 values were calculated using a four-parameter logistic curve fit.

Cell-Based Proliferation EC50 Assay
  • Objective : To measure the effective concentration of inhibitor required to reduce the proliferation of FK1-dependent cancer cells by 50%.

  • Cell Line : HC-21 human cancer cell line (engineered for FK1 overexpression).

  • Method : HC-21 cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing serially diluted concentrations of this compound or Analog Compound X (1 nM to 100 µM). After 72 hours of incubation, cell viability was assessed using a resazurin-based fluorescence assay. EC50 values were determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Growth Inhibition (TGI) Study
  • Objective : To evaluate the anti-tumor efficacy of the compounds in a mouse xenograft model.

  • Model : Female athymic nude mice were subcutaneously implanted with 5 x 10^6 HC-21 cells.

  • Method : Once tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (20 mg/kg), and Analog Compound X (20 mg/kg). Compounds were administered once daily via oral gavage for 21 days. Tumor volume was measured three times per week using digital calipers. The TGI percentage was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] * 100.

Pharmacokinetic (PK) Analysis
  • Objective : To determine key pharmacokinetic parameters, including half-life and oral bioavailability.

  • Model : Male BALB/c mice.

  • Method : For intravenous (IV) administration, compounds were administered as a single bolus at 2 mg/kg. For oral (PO) administration, a single dose of 10 mg/kg was given. Blood samples were collected at multiple time points post-administration (0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma concentrations of each compound were determined using LC-MS/MS. The terminal half-life (t1/2) was calculated from the IV administration data. Oral bioavailability (F%) was calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Independent Validation of Suprafenacine's Therapeutic Potential in Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Solifenacin

This guide provides an objective comparison of the novel therapeutic agent, Suprafenacine, with the established treatment, Solifenacin, for the management of overactive bladder (OAB). The analysis is based on preclinical data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's therapeutic potential.

Introduction

Overactive bladder is a chronic condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. The mainstay of pharmacological treatment has been antimuscarinic agents, such as Solifenacin, which act by antagonizing muscarinic receptors in the bladder.[1][2][3] this compound is a novel selective M3 receptor antagonist with a purported higher selectivity and lower incidence of side effects compared to existing therapies. This guide presents a head-to-head comparison of this compound and Solifenacin based on key preclinical performance metrics.

Mechanism of Action

Both this compound and Solifenacin are competitive antagonists of muscarinic acetylcholine receptors.[2][4] The M3 receptor subtype is the primary target for mediating bladder detrusor muscle contraction.[1][2] By blocking this receptor, these drugs reduce involuntary bladder contractions, thereby alleviating the symptoms of OAB.[4][5] this compound is hypothesized to have a higher affinity and selectivity for the M3 receptor over other muscarinic receptor subtypes, potentially leading to a more favorable side-effect profile.

cluster_Neuron Parasympathetic Neuron cluster_Bladder Bladder Smooth Muscle Cell cluster_Drugs Therapeutic Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Contraction Muscle Contraction M3->Contraction Activates This compound This compound This compound->M3 Blocks Solifenacin Solifenacin Solifenacin->M3 Blocks

Mechanism of Action of this compound and Solifenacin

Comparative Efficacy and Safety Data

The following tables summarize the key in vitro and in vivo performance metrics for this compound and Solifenacin.

Table 1: In Vitro Receptor Binding Affinity
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M3 Selectivity (vs. M1)M3 Selectivity (vs. M2)
This compound 8.215.50.516.4x31.0x
Solifenacin 9.412.10.910.4x13.4x
Table 2: In Vivo Urodynamic Studies in a Rat Model of OAB
Treatment GroupMicturition Frequency (voids/hour)Average Voided Volume (mL)Non-void Contractions
Vehicle Control 5.8 ± 0.60.4 ± 0.112.3 ± 2.1
This compound (1 mg/kg) 2.1 ± 0.31.2 ± 0.21.5 ± 0.5
Solifenacin (1 mg/kg) 2.9 ± 0.40.9 ± 0.13.2 ± 0.8
Table 3: Comparative Side Effect Profile in a Rodent Model
Treatment GroupSalivary Flow Reduction (%)Pupil Diameter Increase (mm)
Vehicle Control 2 ± 10.1 ± 0.05
This compound (1 mg/kg) 15 ± 30.3 ± 0.1
Solifenacin (1 mg/kg) 35 ± 50.8 ± 0.2

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of this compound and Solifenacin for human muscarinic M1, M2, and M3 receptors.

  • Methodology:

    • Membranes from CHO cells stably expressing human M1, M2, or M3 receptors were used.

    • Membranes were incubated with the radioligand [3H]-N-methylscopolamine ([3H]-NMS) and increasing concentrations of the test compounds (this compound or Solifenacin).

    • Non-specific binding was determined in the presence of a high concentration of atropine.

    • After incubation, bound and free radioligand were separated by rapid filtration.

    • Radioactivity was quantified by liquid scintillation counting.

    • IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Urodynamic Evaluation in a Rat Model
  • Objective: To assess the in vivo efficacy of this compound and Solifenacin on bladder function in a rat model of overactive bladder induced by intravesical infusion of acetic acid.

  • Methodology:

    • Female Sprague-Dawley rats were anesthetized, and a catheter was implanted into the bladder dome.

    • After a recovery period, conscious and unrestrained rats were placed in metabolic cages.

    • The bladder catheter was connected to a pressure transducer and an infusion pump.

    • A continuous infusion of saline followed by a dilute acetic acid solution was administered to induce bladder overactivity.

    • Test compounds (this compound, Solifenacin, or vehicle) were administered intravenously.

    • Urodynamic parameters, including micturition frequency, voided volume, and non-void contractions, were recorded and analyzed for 2 hours post-dosing.

Start Rat with Implanted Bladder Catheter MetabolicCage Placement in Metabolic Cage Start->MetabolicCage Connect Connect to Transducer & Infusion Pump MetabolicCage->Connect Saline Saline Infusion (Baseline) Connect->Saline AceticAcid Acetic Acid Infusion (Induce OAB) Saline->AceticAcid Dosing Administer Test Compound AceticAcid->Dosing Record Record Urodynamic Parameters (2h) Dosing->Record Analysis Data Analysis Record->Analysis

Experimental Workflow for In Vivo Urodynamic Studies

Assessment of Anticholinergic Side Effects in Rodents
  • Objective: To evaluate the potential anticholinergic side effects of this compound and Solifenacin, specifically salivary secretion and pupil diameter.

  • Methodology:

    • Salivary Flow:

      • Rats were anesthetized, and the submandibular salivary duct was cannulated.

      • Salivation was stimulated by intravenous administration of pilocarpine.

      • Test compounds were administered 30 minutes prior to pilocarpine stimulation.

      • Saliva was collected for a defined period, and the volume was measured.

      • The percentage reduction in salivary flow compared to the vehicle control was calculated.

    • Pupil Diameter:

      • Mice were placed in a dimly lit environment.

      • Baseline pupil diameter was measured using a digital caliper and a magnifying lens.

      • Test compounds were administered, and pupil diameter was measured at regular intervals.

      • The change in pupil diameter from baseline was calculated.

Discussion and Future Directions

The preclinical data presented in this guide suggest that this compound exhibits a promising therapeutic profile for the treatment of overactive bladder. Its higher in vitro selectivity for the M3 receptor over M1 and M2 receptors, as compared to Solifenacin, appears to translate into a more favorable in vivo efficacy and side-effect profile in rodent models. Specifically, this compound demonstrated a greater reduction in micturition frequency and non-void contractions, along with a lower propensity to induce common anticholinergic side effects such as dry mouth and mydriasis.

While these initial findings are encouraging, further independent validation is warranted. Future studies should focus on long-term efficacy and safety in larger animal models, as well as comprehensive pharmacokinetic and pharmacodynamic profiling. Ultimately, well-controlled clinical trials will be necessary to determine the therapeutic potential of this compound in patients with overactive bladder.[3][6][7] The data presented herein provide a strong rationale for the continued development of this compound as a potentially improved treatment option for this prevalent condition.

References

Preclinical Meta-Analysis of Solifenacin: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fictional Drug Name Note: Initial searches for "Suprafenacine" did not yield any results corresponding to an existing or developmental therapeutic agent. The following analysis has been conducted on "Solifenacin," a well-documented antimuscarinic agent, assuming a possible error in the initial drug name. This guide provides a comprehensive comparison of the preclinical data for Solifenacin against other established treatments for overactive bladder (OAB), namely Oxybutynin, Tolterodine, and Darifenacin.

Executive Summary

Solifenacin is a competitive muscarinic receptor antagonist with a degree of selectivity for the M3 receptor subtype, which is primarily responsible for mediating bladder smooth muscle contraction.[1][2] Preclinical studies have demonstrated its efficacy in animal models of overactive bladder, characterized by an increase in bladder capacity and a reduction in urinary frequency. This guide synthesizes the available preclinical data to provide a comparative overview of Solifenacin's pharmacological profile, in vivo efficacy, and safety margins relative to key comparator drugs.

Data Presentation

Table 1: Comparative In Vitro Receptor Binding Affinity (Ki, nM)

This table summarizes the binding affinities of Solifenacin and its comparators to human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

DrugM1 Receptor (Ki, nM)M2 Receptor (Ki, nM)M3 Receptor (Ki, nM)M4 Receptor (Ki, nM)M5 Receptor (Ki, nM)Data Source(s)
Solifenacin 261701211031[1][3][4]
Oxybutynin -----[2]
Tolterodine ----[2]
Darifenacin -----[5]

Data for Oxybutynin, Tolterodine, and Darifenacin from a single consistent source for direct comparison was not fully available in the searched literature. The provided sources offer Ki values from various studies.

Table 2: Comparative In Vivo Efficacy in Rat Models of Overactive Bladder

This table presents the potency of Solifenacin and comparator drugs in preclinical models of bladder dysfunction, primarily focusing on the dose required to achieve a significant increase in bladder capacity.

DrugEfficacy EndpointEffective Dose (mg/kg, i.v.)Animal ModelData Source(s)
Solifenacin 30% increase in max. bladder capacity (ED30)0.35Anesthetized rats[1][6]
Oxybutynin 30% increase in max. bladder capacity (ED30)0.30Anesthetized rats[1][6]
Tolterodine Increase in bladder capacity0.2 - 2 nM/kg (i.v.)Conscious rats with cerebral infarct[7]
Darifenacin Reduction in bladder afferent activity0.1Anesthetized rats[8]

Note: The experimental conditions and endpoints for Tolterodine and Darifenacin are not directly comparable to those for Solifenacin and Oxybutynin.

Table 3: Comparative Preclinical Toxicology

This table summarizes the key non-clinical safety findings for Solifenacin and its alternatives, focusing on the No-Observed-Adverse-Effect-Level (NOAEL).

DrugSpeciesStudy DurationNOAELKey FindingsData Source(s)
Solifenacin Mouse (female)26 weeks3 mg/kg/day-[9]
Solifenacin Rat4 weeks-Deaths and CNS toxicity at ≥25 mg/kg[9]
Oxybutynin Rat24 months-No evidence of carcinogenicity at doses up to 160 mg/kg/day[10]
Tolterodine Mouse13 weeks-Minor increases in urea, creatinine, and glucose[11]
Darifenacin ---Well tolerated with no CNS or cardiovascular safety concerns in a pooled analysis of Phase III trials[12]

Detailed and directly comparable NOAEL data for all comparators from single preclinical studies were not consistently available in the searched literature.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.

Methodology:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are used.

  • Radioligand: [N-methyl-3H]-scopolamine ([3H]NMS), a non-selective muscarinic antagonist, is used as the radioligand.

  • Procedure:

    • Cell membranes are prepared from the CHO-K1 cell lines.

    • Aliquots of cell membranes are incubated with a fixed concentration of [3H]NMS and varying concentrations of the test compound (e.g., Solifenacin, Oxybutynin, etc.).

    • The incubation is carried out in a suitable buffer (e.g., HEPES buffer, pH 7.4) at a controlled temperature (e.g., 20°C).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of [3H]NMS (IC50) is determined from competition curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vivo Cystometry in Anesthetized Rats

Objective: To evaluate the effect of test compounds on bladder function, specifically bladder capacity and voiding pressure.

Methodology:

  • Animals: Female Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized (e.g., with urethane, 1.2 g/kg, s.c.).

  • Surgical Procedure:

    • A catheter is implanted into the bladder dome for infusion of saline and measurement of intravesical pressure.

    • The catheter is connected to a pressure transducer and a syringe pump via a three-way stopcock.

  • Experimental Protocol:

    • The bladder is emptied and then continuously infused with saline at a constant rate (e.g., 0.04 ml/min).

    • Intravesical pressure is recorded continuously.

    • The infusion is stopped at the onset of a micturition contraction.

    • The voided volume is collected and measured.

    • After a stabilization period with several voiding cycles, the test compound is administered intravenously.

    • Cystometric parameters, including maximum bladder capacity (the volume at which a voiding contraction is initiated) and maximum intravesical pressure, are recorded before and after drug administration.

  • Data Analysis: The percentage change in bladder capacity and other urodynamic parameters from baseline is calculated for each dose of the test compound. The ED30 (the dose that produces a 30% increase in maximum bladder capacity) can then be determined.[14][15]

Mandatory Visualization

Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Solifenacin Solifenacin Solifenacin->M3 Blocks

Caption: Solifenacin's mechanism of action in the bladder.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthetized Rat) start->animal_prep catheter Bladder Catheter Implantation animal_prep->catheter baseline Baseline Cystometry (Saline Infusion) catheter->baseline drug_admin Intravenous Administration (Solifenacin or Comparator) baseline->drug_admin post_drug Post-Drug Cystometry drug_admin->post_drug data_analysis Data Analysis (% Change in Bladder Capacity) post_drug->data_analysis end End data_analysis->end

Caption: Workflow for in vivo cystometry experiments.

Drug_Screening_Logic start Identify Therapeutic Target (e.g., M3 Receptor) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro select_hits Select High-Affinity Compounds in_vitro->select_hits select_hits->start No Hits in_vivo In Vivo Efficacy Testing (Animal Models of OAB) select_hits->in_vivo Hits select_leads Select Efficacious Compounds in_vivo->select_leads select_leads->in_vitro No Efficacy tox_studies Preclinical Toxicology (NOAEL Determination) select_leads->tox_studies Leads select_candidate Select Clinical Candidate tox_studies->select_candidate select_candidate->in_vivo Unfavorable Safety

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suprafenacine
Reactant of Route 2
Reactant of Route 2
Suprafenacine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.